1-(3-Bromo-2-methoxyphenyl)ethanone
Description
The exact mass of the compound 1-(3-Bromo-2-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Bromo-2-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-2-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCVANJIBGASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732348 | |
| Record name | 1-(3-Bromo-2-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267651-23-0 | |
| Record name | 1-(3-Bromo-2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267651-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromo-2-methoxyphenyl)ethanone
Introduction
1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group ortho to each other, with an adjacent acetyl group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science research.[1][2] The presence of multiple functional groups offers several handles for subsequent chemical transformations.
This technical guide provides a comprehensive overview of a reliable synthetic route to 1-(3-Bromo-2-methoxyphenyl)ethanone, grounded in the principles of electrophilic aromatic substitution. It is designed for researchers and professionals in drug development and chemical synthesis, offering not just a procedural methodology but also the underlying mechanistic rationale and detailed characterization data. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Section 1: Synthetic Strategy & Mechanistic Rationale
Strategic Approach: The Friedel-Crafts Acylation
The most direct and efficient method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution (EAS) reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.
For the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone, the logical starting material is 2-bromoanisole. The key to the success of this synthesis lies in understanding the directing effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing effect).
In 2-bromoanisole, the methoxy group strongly directs electrophilic attack to the C4 (para) and C6 (ortho) positions. The C4 position is already occupied by the bromine atom. The bromo group directs to its own ortho (C3) and para (C5) positions. The directing effects of both groups converge, with the C3 and C5 positions being the most likely sites for substitution. However, the powerful activating and directing effect of the methoxy group, combined with potential steric hindrance at the C6 position (between the two existing substituents), makes the C3 position the most electronically favorable and sterically accessible site for acylation.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[5]
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) coordinates to the halogen of the acylating agent (acetyl chloride), making it a better leaving group. This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[5]
-
Electrophilic Attack: The π-electrons of the 2-bromoanisole ring attack the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6]
-
Deprotonation and Regeneration of Catalyst: A weak base, typically the [AlCl₄]⁻ complex, removes the proton from the carbon atom where the acylium ion attached. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Section 2: Experimental Protocol
This section details the laboratory procedure for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Materials and Instrumentation
| Reagents & Solvents | Equipment |
| 2-Bromoanisole | Round-bottom flask (three-neck) |
| Acetyl chloride (CH₃COCl) | Reflux condenser with drying tube (CaCl₂) |
| Anhydrous aluminum chloride (AlCl₃) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), anhydrous | Dropping funnel |
| Hydrochloric acid (HCl), concentrated | Ice bath |
| Sodium bicarbonate (NaHCO₃) solution, 5% aqueous | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Deionized water | Beakers, Erlenmeyer flasks |
| Cracked ice | Filtration apparatus |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 60 mL) and anhydrous aluminum chloride (1.2 eq). Stir the resulting slurry.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) to the slurry via the dropping funnel over 10-15 minutes. Allow the mixture to stir for an additional 15 minutes in the ice bath.
-
Addition of Substrate: In a separate beaker, dissolve 2-bromoanisole (1.0 eq) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a stirred mixture of cracked ice (200 g) and concentrated HCl (20 mL). Causality: This step hydrolyzes the aluminum chloride complexes and quenches the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and 5% aqueous sodium bicarbonate solution (50 mL). Causality: The NaHCO₃ wash neutralizes any remaining acidic residues. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Caption: Experimental Workflow for Synthesis.
Section 3: Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(3-Bromo-2-methoxyphenyl)ethanone.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [7] |
| Molecular Weight | 229.07 g/mol | [7] |
| Monoisotopic Mass | 227.97859 Da | [7] |
| Appearance | Off-white to light yellow solid | Typical observation |
| CAS Number | 267651-23-0 | [1] |
Spectroscopic Analysis
The following data represent the expected results from standard spectroscopic techniques.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | Doublet of doublets | 1H | Ar-H |
| ~ 7.4 | Doublet of doublets | 1H | Ar-H |
| ~ 7.1 | Triplet | 1H | Ar-H |
| ~ 3.9 | Singlet | 3H | -OCH ₃ |
| ~ 2.6 | Singlet | 3H | -COCH ₃ |
-
¹³C NMR Spectroscopy (CDCl₃, 101 MHz): The carbon NMR will confirm the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198-202 | C =O |
| ~ 155-158 | Ar-C -OCH₃ |
| ~ 130-135 | Ar-C -H |
| ~ 125-130 | Ar-C -H |
| ~ 120-125 | Ar-C -H |
| ~ 115-120 | Ar-C -Br |
| ~ 110-115 | Ar-C -C=O |
| ~ 60-65 | -OC H₃ |
| ~ 28-32 | -COC H₃ |
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1680-1700 | Strong | C=O stretch (aryl ketone) |
| ~ 1250-1280 | Strong | C-O stretch (aryl ether) |
| ~ 2850-3000 | Medium | C-H stretch (aliphatic & aromatic) |
| ~ 550-650 | Medium | C-Br stretch |
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, M+ and (M+2)+.[7]
| m/z | Assignment |
| ~ 228 | [M]⁺ (with ⁷⁹Br) |
| ~ 230 | [M+2]⁺ (with ⁸¹Br) |
Section 4: Safety Considerations
-
Aluminum trichloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.
-
Acetyl chloride: Corrosive and lachrymatory. Reacts with water and alcohols. Always handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.
-
Concentrated HCl: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Section 5: Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone via Friedel-Crafts acylation of 2-bromoanisole. The mechanistic principles governing the reaction, including the directing effects of the ring substituents, have been detailed to provide a comprehensive understanding of the synthetic strategy. The step-by-step experimental protocol, coupled with a full suite of characterization data, provides researchers with the necessary tools to confidently prepare and validate this important chemical intermediate for further application in their research endeavors.
References
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- BLDpharm. (n.d.). 267651-23-0|1-(3-Bromo-2-methoxyphenyl)ethanone.
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- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
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- Chem-Impex. (n.d.). 2-Bromo-3'-methoxyacetophenone.
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An In-Depth Technical Guide to 1-(3-Bromo-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
1-(3-Bromo-2-methoxyphenyl)ethanone, a halogenated and methoxy-substituted acetophenone derivative, presents itself as a chemical entity of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and pharmaceutical development. Its unique structural arrangement, featuring an acetyl group ortho to a methoxy substituent and meta to a bromine atom on the phenyl ring, offers a versatile scaffold for the construction of more complex molecular architectures. The interplay of these functional groups dictates its reactivity and provides multiple avenues for synthetic transformations, making it a valuable building block for novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Bromo-2-methoxyphenyl)ethanone, alongside a discussion of its synthetic pathways and potential applications, grounded in established chemical principles and available data.
Physicochemical Characteristics: A Data-Driven Profile
Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for 1-(3-Bromo-2-methoxyphenyl)ethanone is not widely published, a combination of data from suppliers and predictive models allows for the construction of a reliable physicochemical profile.
| Property | Value | Source |
| CAS Number | 267651-23-0 | |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 290.5 ± 25.0 °C at 760 mmHg (Predicted) | |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥ 98% | |
| Storage Temperature | Room Temperature | |
| XlogP (Predicted) | 2.3 |
Spectroscopic and Analytical Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While publicly available spectra for 1-(3-Bromo-2-methoxyphenyl)ethanone are limited, chemical suppliers indicate the availability of key spectroscopic data, which is summarized below.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The substitution pattern on the aromatic ring will lead to distinct splitting patterns and chemical shifts for the three aromatic protons. The methoxy group will appear as a singlet, typically around 3.8-4.0 ppm, and the acetyl methyl group will also be a singlet, expected further downfield around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be the most downfield signal, typically in the range of 195-205 ppm. The aromatic carbons will appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the methoxy group being significantly shielded. The methoxy and acetyl methyl carbons will appear as sharp signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-Bromo-2-methoxyphenyl)ethanone will be characterized by several key absorption bands:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ , corresponding to the C=O stretching vibration of the ketone.
-
C-H stretching vibrations of the aromatic ring and the methyl groups in the region of 2850-3100 cm⁻¹ .
-
C-O stretching vibrations of the methoxy group, typically observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-Br stretching vibration, which is expected in the fingerprint region, typically below 700 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(3-Bromo-2-methoxyphenyl)ethanone, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Predicted mass-to-charge ratios for various adducts can be found in databases such as PubChemLite.[2]
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone can be approached through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Proposed Synthetic Pathways
A logical and common approach for the synthesis of substituted acetophenones is the Friedel-Crafts acylation .[3][4][5][6] This powerful reaction allows for the introduction of an acyl group onto an aromatic ring.
Figure 1: Proposed Friedel-Crafts acylation route for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
-
Reaction Setup: To a cooled (0 °C) and stirred solution of 2-bromo-1-methoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice and water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 1-(3-Bromo-2-methoxyphenyl)ethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like aluminum chloride are highly reactive towards water, which would deactivate the catalyst.
-
Low Temperature Addition: The initial cooling of the reaction mixture and the slow addition of reagents help to control the exothermic nature of the Friedel-Crafts acylation and minimize the formation of side products.
-
Aqueous Work-up: The aqueous work-up serves to quench the reaction, remove the Lewis acid catalyst, and neutralize any unreacted acid chloride.
Reactivity and Potential Transformations
The chemical reactivity of 1-(3-Bromo-2-methoxyphenyl)ethanone is governed by its three key functional groups: the ketone, the bromine atom, and the methoxy-substituted aromatic ring.
-
Ketone Moiety: The acetyl group is susceptible to a wide range of transformations. It can undergo nucleophilic addition reactions at the carbonyl carbon, be reduced to a secondary alcohol, or be used as a handle for the construction of heterocyclic systems.
-
Aromatic Bromine: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for generating molecular diversity.
-
Aromatic Ring: The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-director, while the acetyl and bromo groups are deactivating, meta-directors. The overall directing effect will be a combination of these influences. The presence of the ortho-methoxy group may also exert steric hindrance, influencing the regioselectivity of reactions.[7]
Applications in Drug Discovery and Development
Substituted acetophenones are a well-established class of intermediates in the synthesis of pharmaceuticals. Their structural features are often found in biologically active molecules. The presence of a bromine atom and a methoxy group in 1-(3-Bromo-2-methoxyphenyl)ethanone makes it a particularly interesting starting material for the synthesis of novel compounds with potential therapeutic applications.
The brominated methoxyphenyl moiety is found in a number of natural products and synthetic compounds with a range of biological activities, including antibacterial, antifungal, and antitumor properties.[8] Specifically, bromo-methoxy-substituted aromatic compounds have shown potential as antioxidant and anticancer agents.[9] The acetophenone scaffold itself is a common feature in molecules targeting a variety of biological pathways. For instance, derivatives of acetophenone have been investigated as anti-inflammatory agents.[10]
The versatile reactivity of 1-(3-Bromo-2-methoxyphenyl)ethanone allows for its incorporation into lead optimization programs, where systematic modifications can be made to fine-tune the pharmacological properties of a drug candidate.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Bromo-2-methoxyphenyl)ethanone. Based on the hazard statements for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
1-(3-Bromo-2-methoxyphenyl)ethanone is a valuable and versatile synthetic intermediate with significant potential for applications in drug discovery and materials science. While a complete experimental dataset for this compound is not yet readily available in the public domain, its structural features and the known reactivity of related compounds provide a strong foundation for its use in the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and likely reactivity, offering a solid starting point for researchers and scientists looking to utilize this promising chemical building block in their work. As with any research chemical, further experimental validation of its properties and reactivity is encouraged to fully unlock its synthetic potential.
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Friedel-Crafts acylation of benzene. Chemguide. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Khan Academy. Friedel-Crafts acylation. [Link]
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An In-Depth Technical Guide to 1-(3-Bromo-2-methoxyphenyl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromo-2-methoxyphenyl)ethanone, a key chemical intermediate. The document details its chemical identity, including its CAS number and molecular formula, and presents a thorough analysis of its physicochemical and spectroscopic properties. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is provided, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and safety. Furthermore, this guide explores the reactivity of 1-(3-Bromo-2-methoxyphenyl)ethanone and its significant applications as a versatile building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Safety protocols and handling procedures are also discussed to ensure the responsible use of this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
1-(3-Bromo-2-methoxyphenyl)ethanone, also known as 3'-Bromo-2'-methoxyacetophenone, is a substituted aromatic ketone. Its unique structural arrangement, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a valuable precursor in various synthetic pathways.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 267651-23-0 | |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| IUPAC Name | 1-(3-Bromo-2-methoxyphenyl)ethanone | |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
The most logical and widely applicable method for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromoanisole.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The methoxy group of 2-bromoanisole is an ortho-, para-director. Due to steric hindrance from the adjacent bromine atom, the acylation is expected to occur predominantly at the para-position to the methoxy group (position 5) and to a lesser extent at the ortho-position (position 3). The desired product is the result of acylation at the 3-position.
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles and is optimized for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.[3][4]
Materials:
-
2-Bromoanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride is complete, add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3-Bromo-2-methoxyphenyl)ethanone.
Spectroscopic Data
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.6 ppm), a singlet for the methoxy group protons (around δ 3.9 ppm), and a multiplet or distinct signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon (around δ 195-200 ppm), signals for the aromatic carbons (δ 110-160 ppm), a signal for the methoxy carbon (around δ 56 ppm), and a signal for the acetyl methyl carbon (around δ 25-30 ppm).
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680 cm⁻¹. Other characteristic bands would include C-H stretches for the aromatic and aliphatic protons, and C-O stretches for the ether linkage.[7]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[8] Fragmentation patterns would likely involve the loss of a methyl group (M-15) and an acetyl group (M-43).
Reactivity and Synthetic Applications
1-(3-Bromo-2-methoxyphenyl)ethanone is a versatile intermediate in organic synthesis, primarily due to the presence of three key functional groups: the ketone, the bromine atom, and the methoxy group.[9][]
Caption: Synthetic utility of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Role in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[11] The strategic placement of the functional groups allows for the sequential introduction of molecular complexity. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in modern drug discovery. The ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, or heterocycles.
While specific examples of its use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a key intermediate in the development of new therapeutic agents.
Safety and Handling
As a halogenated aromatic ketone, 1-(3-Bromo-2-methoxyphenyl)ethanone should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-(3-Bromo-2-methoxyphenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a reliable and scalable method. The presence of multiple reactive sites on the molecule allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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Winthrop University. (2014). The Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018). Aromatic Reactions: Friedel–Crafts Acylation (RCOCl or (RCO)₂O / AlCl₃, AlBr₃). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 3'-Methoxyacetophenone in Chemical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]
-
YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chemical Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]
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Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. Retrieved from [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]
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PubMed Central. (n.d.). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform. Retrieved from [Link]
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NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
This guide provides a comprehensive overview of the synthetic routes to 1-(3-Bromo-2-methoxyphenyl)ethanone, a valuable intermediate in the fields of pharmaceutical and materials science. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.
Introduction
1-(3-Bromo-2-methoxyphenyl)ethanone, also known as 3-bromo-2-methoxyacetophenone, is an aromatic ketone that serves as a versatile precursor in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups—a ketone, a methoxy group, and a bromine atom—on the benzene ring provides multiple reaction sites for further chemical transformations. This trifunctional nature makes it a key component in the development of novel pharmaceutical agents and advanced materials. This guide will explore the primary synthetic strategies for obtaining this compound, with a focus on both multi-step and more direct approaches.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone can be approached from two main strategic directions:
-
Multi-step Synthesis from a Substituted Acetophenone: This approach involves the synthesis of a substituted acetophenone followed by the introduction of the bromine atom at a later stage.
-
Direct Friedel-Crafts Acylation: This more convergent approach involves the direct acylation of a pre-brominated and methoxylated benzene derivative.
We will explore both strategies in detail, providing both theoretical and practical insights.
Part 1: Multi-step Synthesis via Bromination of 3'-Methoxyacetophenone
A documented route to a closely related isomer, 2-bromo-3'-methoxyacetophenone, is detailed in Chinese patent CN106242957A.[1] While the nomenclature in the patent can be ambiguous, the described chemistry provides a viable pathway for the synthesis of a brominated methoxyacetophenone. This method starts from the readily available 1-phenylethanone and proceeds through a series of transformations including nitration, reduction, diazotization, hydrolysis, methylation, and finally, bromination.
Final Step: Bromination of 3-Methoxyacetophenone
The critical final step in this multi-step synthesis is the bromination of 3-methoxyacetophenone. The patent describes the use of N-bromosuccinimide (NBS) as the brominating agent.
Reaction Scheme:
Caption: Bromination of 3-methoxyacetophenone using NBS.
Experimental Protocol (Adapted from CN106242957A)[1]
-
Reaction Setup: In a suitable reactor, combine 3-methoxyacetophenone, N-bromosuccinimide (NBS), and ethyl acetate. The patent suggests mass ratios of approximately 200-230g of 3-methoxyacetophenone to 230-260g of NBS in 150g of ethyl acetate.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 3-4 hours.
-
Work-up: During the reaction, any generated hydrogen bromide is neutralized by the continuous addition of an alkaline solution. After the reaction is complete, the ethyl acetate is removed by distillation.
-
Isolation: Water is added to the remaining residue, leading to the precipitation of the solid product.
-
Purification: The crude product is collected by filtration, dried, and then recrystallized from ethyl acetate to yield the final product as a pale yellow powder.
Reported Data:
| Parameter | Value |
| Yield | 75.6 - 80.9% |
| Melting Point | 64 - 66 °C |
| Purity (HPLC) | 99.2% |
Note: The patent's nomenclature "2-bromo-3'-methoxyacetophenone" likely refers to bromination at the position ortho to the acetyl group and meta to the methoxy group. Careful analytical characterization is necessary to confirm the exact isomeric structure.
Part 2: Direct Synthesis via Friedel-Crafts Acylation of 2-Bromoanisole
A more direct and convergent approach to the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromoanisole (1-bromo-2-methoxybenzene). This electrophilic aromatic substitution reaction introduces the acetyl group directly onto the pre-functionalized aromatic ring.
Mechanistic Considerations and Regioselectivity
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, typically generated from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride).[2][3][4]
Mechanism of Acylium Ion Formation and Electrophilic Aromatic Substitution:
Caption: General mechanism of Friedel-Crafts Acylation.
The key challenge in the Friedel-Crafts acylation of a substituted benzene ring is controlling the regioselectivity. In the case of 2-bromoanisole, we have two directing groups:
-
Methoxy group (-OCH3): An activating, ortho-, para-directing group.
-
Bromo group (-Br): A deactivating, ortho-, para-directing group.
The methoxy group is a stronger activating group than the weak deactivating effect of the bromine atom. Therefore, the position of acylation will be primarily determined by the methoxy group. The possible products are acylation at the positions ortho and para to the methoxy group.
-
Acylation at C4 (para to -OCH3): This would lead to 1-(4-Bromo-5-methoxyphenyl)ethanone.
-
Acylation at C6 (ortho to -OCH3): This position is sterically hindered by the adjacent bromine atom.
-
Acylation at C3 and C5: These positions are meta to the methoxy group and are therefore less favored.
Given the directing effects, the major product is expected to be acylation at the position para to the strongly activating methoxy group. However, the formation of the desired 3-bromo-2-methoxy isomer is still possible, and the product distribution will depend on the specific reaction conditions.
General Experimental Protocol for Friedel-Crafts Acylation
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to handle the HCl gas evolved), and an addition funnel. All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.
-
Reagent Preparation: In a fume hood, anhydrous aluminum chloride (AlCl₃) is cautiously added to the reaction flask, followed by a dry solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reaction Execution: The mixture is cooled in an ice bath. A solution of acetyl chloride in the same dry solvent is added dropwise via the addition funnel. After the addition of acetyl chloride, a solution of 2-bromoanisole in the dry solvent is added dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Key Parameters to Optimize:
-
Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be used and may influence the regioselectivity.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate.
-
Temperature: Controlling the temperature is crucial to prevent side reactions.
-
Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material.
Characterization of 1-(3-Bromo-2-methoxyphenyl)ethanone
Proper characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for 1-(3-Bromo-2-methoxyphenyl)ethanone.
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, and the acetyl methyl protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including those attached to the bromo and methoxy groups), the methoxy carbon, and the acetyl methyl carbon. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₉BrO₂), along with characteristic isotopic peaks for the bromine atom. |
| IR Spec | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and bands for C-O and C-Br stretching. |
Note: Spectroscopic data for 1-(3-Bromo-2-methoxyphenyl)ethanone (CAS 267651-23-0) can be found in chemical databases and supplier websites, which can be used for comparison.[7]
Conclusion
The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone can be achieved through multiple synthetic routes. The multi-step approach, involving the late-stage bromination of a methoxyacetophenone precursor, offers a viable, albeit longer, pathway. The more direct Friedel-Crafts acylation of 2-bromoanisole presents a more convergent and potentially more efficient route, although careful control of regioselectivity is paramount. The choice of the synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical considerations for researchers to successfully synthesize this valuable chemical intermediate.
References
- A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. CN106242957A.
-
Friedel-Crafts Acylation.doc. (n.d.). Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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"solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone in common organic solvents"
An In-depth Technical Guide to the Solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone
Introduction
1-(3-Bromo-2-methoxyphenyl)ethanone is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its solubility profile in common organic solvents is a critical first step in reaction design, process scale-up, purification, and formulation. A precise grasp of its dissolution characteristics allows researchers to select appropriate solvent systems, control reaction kinetics, optimize crystallization processes, and ensure the homogeneity required for analytical characterization.
This technical guide provides a comprehensive overview of the solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone. It combines theoretical principles based on molecular structure with practical, field-proven methodologies for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.
Physicochemical Profile of 1-(3-Bromo-2-methoxyphenyl)ethanone
A thorough understanding of a compound's physical and chemical properties is foundational to predicting its solubility. The key identifiers and properties for 1-(3-Bromo-2-methoxyphenyl)ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 267651-23-0 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [1][3] |
| Molecular Weight | 229.07 g/mol | [1][3] |
| Appearance | Typically a solid at room temperature (predicted) | [4] |
| Purity | ≥98% (as commonly supplied) | [2] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle, "like dissolves like," serves as an excellent predictive tool.[5][6] This rule implies that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.
Molecular Structure Analysis
The structure of 1-(3-Bromo-2-methoxyphenyl)ethanone contains several functional groups that dictate its overall polarity and interaction potential with various solvents.
-
Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.
-
Ketone Group (C=O): The carbonyl group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, allowing it to interact favorably with protic and polar aprotic solvents.
-
Methoxy Group (-OCH₃): The ether linkage is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Bromine Atom (-Br): The bromine substituent adds to the molecular weight and size, which can sometimes decrease solubility.[7] While it is an electronegative atom, its contribution to overall polarity is less significant than the carbonyl and methoxy groups. It primarily engages in van der Waals interactions.
The combination of these features results in a molecule of intermediate polarity. It is not expected to be highly soluble in water due to the large hydrophobic aromatic ring, but it should exhibit good solubility in a range of organic solvents.[8]
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile in common organic solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen-bond with the ketone and methoxy groups. The alkyl chains provide some non-polar character. |
| Polar Aprotic | Acetone, DMSO, THF, Acetonitrile | High to Good | The strong dipoles of these solvents interact favorably with the polar ketone and methoxy groups. Acetone, being a ketone, is structurally similar. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and non-polar character to dissolve the entire molecule effectively. Many substituted acetophenones show good solubility in DCM.[9] |
| Aromatic | Toluene, Benzene | Moderate to Good | The aromatic ring of the solvent interacts well with the phenyl ring of the solute via π-π stacking. |
| Non-polar | Hexane, Heptane | Low to Insoluble | The overall polarity of the solute is too high for significant dissolution in purely aliphatic, non-polar solvents. |
| Aqueous | Water | Very Low / Insoluble | The large, non-polar aromatic ring dominates, making the molecule too hydrophobic to dissolve well in water despite the presence of polar groups.[4] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate, quantitative data. The following protocols are recommended for determining the solubility of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Mandatory Safety Precautions
Although a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, related bromo-methoxy acetophenones are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[10][11] Some are also lachrymators (tear-inducing agents).[12][13] Therefore, stringent safety protocols are required.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, small-scale assessment of solubility, which is useful for initial solvent screening.
Methodology:
-
Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested.
-
Aliquot Solute: Add approximately 2-5 mg of 1-(3-Bromo-2-methoxyphenyl)ethanone to each vial.
-
Solvent Addition: Add the first portion of the test solvent (e.g., 0.1 mL) to the first vial.
-
Agitation: Cap the vial securely and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in small portions (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely in a small volume of solvent.
-
Sparingly Soluble: A large volume of solvent is required to dissolve the compound.
-
Insoluble: The compound does not visibly dissolve after adding the full volume of solvent.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a saturated solution at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of crystalline 1-(3-Bromo-2-methoxyphenyl)ethanone to a sealed, inert container (e.g., a 4 mL glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Conclusion
While specific quantitative solubility data for 1-(3-Bromo-2-methoxyphenyl)ethanone is not prevalent in public literature, a strong predictive assessment can be made based on its molecular structure. The compound is anticipated to have low aqueous solubility but good to high solubility in common polar aprotic and chlorinated organic solvents like acetone, DMSO, and dichloromethane. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate to good. For applications demanding precise concentration control, such as in pharmaceutical development or process scale-up, the experimental determination of solubility is non-negotiable. The detailed qualitative and quantitative (shake-flask) protocols provided in this guide offer robust, reliable methods for generating this critical data, ensuring both scientific accuracy and laboratory safety.
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A Comprehensive Technical Guide to the Stability and Storage of 1-(3-Bromo-2-methoxyphenyl)ethanone
Abstract
This technical guide provides a detailed examination of the stability and recommended storage conditions for the pharmaceutical intermediate, 1-(3-Bromo-2-methoxyphenyl)ethanone (CAS No: 267651-23-0). As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its chemical integrity is paramount. This document, intended for researchers, scientists, and drug development professionals, outlines the chemical profile of the molecule, explores its potential degradation pathways based on its structural characteristics, and provides a robust framework for its proper storage and handling. Furthermore, a comprehensive protocol for conducting forced degradation studies is detailed, alongside recommendations for the development of a stability-indicating analytical method in line with international regulatory standards.
Chemical and Physical Profile of 1-(3-Bromo-2-methoxyphenyl)ethanone
1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone with a molecular formula of C9H9BrO2 and a molecular weight of approximately 229.07 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and an ethanone group.
| Property | Value | Source(s) |
| CAS Number | 267651-23-0 | [1] |
| Molecular Formula | C9H9BrO2 | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Varies; typically a solid | [2] |
| Storage | Sealed in dry, room temperature or 2-8°C | [1] |
The key functional groups that influence the stability of this molecule are the methoxy ether, the aromatic ketone, and the carbon-bromine bond on the aromatic ring. Each of these sites presents a potential for chemical degradation under various environmental stressors.
Potential Degradation Pathways
While specific degradation studies on 1-(3-Bromo-2-methoxyphenyl)ethanone are not extensively published, an analysis of its structure allows for the prediction of several likely degradation pathways based on established chemical principles.[3][4] Forced degradation studies are essential to experimentally confirm these pathways.[5][6]
Hydrolytic Degradation
The methoxy group (an ether linkage) on the aromatic ring is susceptible to hydrolysis under acidic or, in some cases, harsh basic conditions. Acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the formation of 1-(3-Bromo-2-hydroxyphenyl)ethanone and methanol. This is a critical pathway to investigate as acidic or basic conditions can be encountered during further synthetic steps or through contact with acidic or basic excipients in a formulation.[7]
Oxidative Degradation
Aromatic ketones can be susceptible to oxidation.[8][9] While the ketone functional group itself is relatively stable, the overall electron-rich aromatic system, influenced by the methoxy group, could be a target for oxidative agents. Common laboratory and manufacturing environments can contain oxidizing agents. The use of hydrogen peroxide in forced degradation studies is a standard method to assess this vulnerability.[6]
Photolytic Degradation
Brominated aromatic compounds are known to be susceptible to photodegradation.[10][11] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, leading to debromination or the formation of other impurities. Therefore, protection from light is a critical consideration for the storage and handling of this compound. The ICH Q1B guideline provides a framework for photostability testing.[12]
Caption: Predicted degradation pathways for 1-(3-Bromo-2-methoxyphenyl)ethanone.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways and general supplier recommendations, the following conditions are advised for the storage and handling of 1-(3-Bromo-2-methoxyphenyl)ethanone to ensure its long-term stability:
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended. For shorter periods, storage at room temperature in a controlled environment is acceptable.[1]
-
Light: The compound should be stored in light-resistant containers, such as amber glass vials, to prevent photolytic degradation.[10]
-
Atmosphere: To minimize oxidative degradation, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage or for high-purity reference standards.
-
Moisture: The compound should be stored in a dry, well-sealed container to prevent hydrolysis. The use of desiccants is recommended where appropriate.
Protocol for Forced Degradation Studies
A forced degradation study is crucial for identifying potential degradation products and for developing a stability-indicating analytical method.[4][13] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[14][15]
Preparation of Stock Solution
Prepare a stock solution of 1-(3-Bromo-2-methoxyphenyl)ethanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]
Stress Conditions
The goal is to achieve 5-20% degradation of the active substance. The duration and intensity of the stress conditions may need to be adjusted accordingly.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Neutral Hydrolysis | Water | 60°C | 24, 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State | 80°C | 24, 48, 72 hours |
| Photostability | ICH Q1B Option 2 | Room Temperature | As per ICH Q1B |
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is essential to separate, detect, and quantify the active ingredient and its degradation products.[16][17] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most common and effective technique for this purpose.[18]
Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point due to the non-polar nature of the molecule.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure good peak shape) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to achieve separation of the parent compound and its more polar degradation products.
-
Detector Wavelength: The PDA detector should be used to monitor the analyte at its maximum absorbance wavelength (λmax) and to assess peak purity across the spectrum.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[19][20][21][22]
Conclusion
While specific stability data for 1-(3-Bromo-2-methoxyphenyl)ethanone is limited in public literature, a thorough understanding of its chemical structure allows for the formulation of a robust stability and storage strategy. The primary risks to its integrity are hydrolysis of the methoxy group, oxidative degradation, and photolytic cleavage of the carbon-bromine bond. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and consideration of an inert atmosphere—is crucial for maintaining its purity. The provided forced degradation protocol offers a comprehensive framework for experimentally determining its stability profile and for the development of a validated, stability-indicating HPLC method, which is a regulatory necessity for its use in drug development and manufacturing.
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Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022, March 22). National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(3-Bromo-2-methoxyphenyl)ethanone: Isomers, Analogs, and Synthetic Applications in Drug Discovery
Executive Summary
Substituted acetophenones are a cornerstone scaffold in medicinal chemistry, serving as versatile precursors for a vast array of heterocyclic and biologically active molecules.[1][2][3] This technical guide provides a detailed exploration of 1-(3-Bromo-2-methoxyphenyl)ethanone, a specific, strategically substituted acetophenone. We will dissect its isomeric landscape, delve into its synthesis and chemical reactivity, and contextualize its utility as a building block for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this compound and its derivatives.
The Acetophenone Scaffold: A Privileged Structure in Medicinal Chemistry
The acetophenone core, consisting of an acetyl group attached to a benzene ring, is a deceptively simple structure that provides an ideal starting point for complex molecular design.[2] The ketone functionality offers a reactive handle for a multitude of chemical transformations, while the aromatic ring can be functionalized to precisely modulate the steric and electronic properties of the molecule. This adaptability has led to the development of acetophenone derivatives with a wide spectrum of therapeutic applications, including cholinesterase inhibitors for neurodegenerative diseases, and precursors to anticancer and antimicrobial agents.[4][5][6]
1.1 Compound of Interest: 1-(3-Bromo-2-methoxyphenyl)ethanone
1-(3-Bromo-2-methoxyphenyl)ethanone (CAS No. 267651-23-0) is a specific analog featuring a unique substitution pattern that makes it a particularly valuable intermediate.[7][8][9] The ortho-methoxy group can influence the conformation of the acetyl group and exert electronic effects, while the meta-bromo group provides a key reactive site for cross-coupling reactions, enabling significant diversification of the molecular structure.
| Property | Value | Source |
| IUPAC Name | 1-(3-Bromo-2-methoxyphenyl)ethanone | [9] |
| CAS Number | 267651-23-0 | [7][8] |
| Molecular Formula | C₉H₉BrO₂ | [7][9] |
| Molecular Weight | 229.07 g/mol | [7][9] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Sealed in dry, room temperature | [7] |
The Isomeric Landscape: How Substitution Patterns Dictate Function
The precise placement of substituents on the phenyl ring dramatically alters a molecule's physical properties, reactivity, and biological activity. Understanding the isomeric landscape is therefore critical for rational drug design.
Constitutional Isomers
Constitutional isomers of 1-(3-Bromo-2-methoxyphenyl)ethanone involve rearranging the bromo, methoxy, and acetyl groups around the aromatic ring. Each isomer presents a unique electronic and steric profile. For example, moving the methoxy group from the ortho- to the para-position relative to the acetyl group can significantly impact its interaction with target proteins.
| Compound Name | Structure | CAS Number | Key Differentiators & Notes |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 3-Bromo, 2-Methoxy | 267651-23-0 | Steric hindrance from the ortho-methoxy group can influence reactions at the ketone. The bromo group is well-positioned for functionalization without directly interfering with the acetyl group. |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | 3-Bromo, 4-Methoxy | 35310-75-9[10] | The para-methoxy group strongly donates electron density to the ring. The bromo group is ortho to the acetyl group, potentially influencing its reactivity. |
| 1-(5-Bromo-2-methoxyphenyl)ethanone | 5-Bromo, 2-Methoxy | N/A | The bromo group is para to the methoxy group, leading to strong electronic interplay. The acetyl group is still flanked by the ortho-methoxy substituent. |
| 1-(4-Bromo-3-methoxyphenyl)ethanone | 4-Bromo, 3-Methoxy | 56342-30-0 | The bromo and methoxy groups are adjacent, creating a different dipole moment and steric environment compared to the parent compound. |
| 1-(3-Bromo-2-hydroxyphenyl)ethanone | 3-Bromo, 2-Hydroxy | 1836-05-1[11] | The hydroxyl group can act as a hydrogen bond donor and is more acidic than the methoxy ether, offering different biological interaction possibilities and synthetic handles. |
Stereoisomerism
1-(3-Bromo-2-methoxyphenyl)ethanone itself is an achiral molecule as it does not contain any stereocenters. However, chirality can be introduced through subsequent reactions. For instance, the asymmetric reduction of the ketone to a secondary alcohol would produce two enantiomers (R and S). The stereochemistry of such products is often crucial for biological activity, as enzymes and receptors are chiral environments.
Synthesis and Reactivity: A Chemist's Perspective
The true value of 1-(3-Bromo-2-methoxyphenyl)ethanone lies in its role as a versatile synthetic intermediate. Its strategic functionalization allows for the construction of more complex molecular architectures.
Synthesis of the Core Scaffold
The synthesis of substituted acetophenones is typically achieved via Friedel-Crafts acylation of a corresponding substituted benzene. For the target molecule, the most logical approach would be the acylation of 2-bromoanisole.
Expertise & Experience: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions is critical to control regioselectivity and prevent side reactions. The electron-donating methoxy group is an ortho, para-director. Since the para position is unhindered, acylation will likely occur there, making the direct synthesis of the 3-bromo-2-methoxy isomer challenging via this route. A more robust method involves the bromination of 1-(2-methoxyphenyl)ethanone, where the directing effects of the acetyl and methoxy groups can be leveraged to achieve the desired 3-bromo substitution.
Key Reactions and Synthetic Utility
The compound possesses three primary reactive sites: the aryl bromide, the ketone carbonyl, and the α-carbon of the acetyl group. This multi-functional nature allows for a diversity-oriented synthesis approach.
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Methodological & Application
The Versatile Virtuoso: Harnessing 1-(3-Bromo-2-methoxyphenyl)ethanone in Advanced Organic Synthesis
Introduction: Unveiling a Key Architectural Element in Modern Chemistry
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(3-bromo-2-methoxyphenyl)ethanone emerges as a highly versatile and strategically functionalized scaffold. Its unique arrangement of a nucleophilic methoxy group, an electrophilic ketone, and a synthetically adaptable aryl bromide on a central benzene ring offers a trifecta of reactive sites. This pre-functionalization allows for a diverse array of chemical transformations, making it an invaluable starting material for researchers in medicinal chemistry, drug development, and materials science. The derivatives of this compound are often key intermediates in the synthesis of bioactive heterocycles, such as chromenones and benzofurans, which are known to possess a wide range of pharmacological activities.[1][2] This guide provides an in-depth exploration of the synthetic utility of 1-(3-bromo-2-methoxyphenyl)ethanone, complete with detailed application notes and adaptable protocols for its use in cornerstone organic reactions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom of 1-(3-bromo-2-methoxyphenyl)ethanone serves as a prime handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the art of molecule building. These reactions allow for the precise and efficient formation of new bonds, opening avenues to a vast chemical space.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For 1-(3-bromo-2-methoxyphenyl)ethanone, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents, which are prevalent motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium complexes with phosphine ligands are the catalysts of choice.[3] The electron-rich nature of the aryl bromide, due to the methoxy group, may necessitate the use of electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition step.[4]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle.[5] Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.[4][6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific boronic acids.
Materials:
-
1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(3-bromo-2-methoxyphenyl)ethanone, the arylboronic acid, and the base.[3][7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[7]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst.[3][7]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3][7]
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.[3][7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 |
Note: This table is a compilation of typical conditions for Suzuki couplings of aryl bromides and should be used as a starting point for optimization.[4]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Arylamines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][8] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in many bioactive molecules.[2]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical. For electron-rich aryl bromides like our building block, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice.[9]
-
Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of primary anilines, an ammonia equivalent like benzophenone imine or an ammonium salt may be employed.[8][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine coupling partner.
Materials:
-
1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[2]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[2]
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)[2]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the 1-(3-bromo-2-methoxyphenyl)ethanone and the anhydrous solvent.
-
Amine Addition: Add the amine coupling partner.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynes.[11] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][12]
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the alkyne.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly used, which also often serves as the solvent or co-solvent.[12]
-
Ligand: Phosphine ligands, such as triphenylphosphine, are generally used to stabilize the palladium catalyst.[12]
Experimental Protocol: Sonogashira Coupling
Materials:
-
1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)[12]
-
Copper(I) iodide (CuI, 0.025 equiv)[12]
-
Base (e.g., Diisopropylamine, 7.0 equiv)[12]
-
Solvent (e.g., THF)[12]
Procedure:
-
Reaction Setup: To a solution of 1-(3-bromo-2-methoxyphenyl)ethanone in the solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.[12]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.[12]
-
Work-up: Once the reaction is complete, dilute the mixture with an ether-type solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[12]
-
Purification: Purify the crude product by flash column chromatography.[12]
Visualization: Palladium Catalytic Cycles
Caption: Simplified catalytic cycles for cross-coupling.
Part 2: Synthesis of Heterocyclic Scaffolds
The strategic placement of the methoxy, acetyl, and bromo groups in 1-(3-bromo-2-methoxyphenyl)ethanone makes it an excellent precursor for the synthesis of valuable heterocyclic systems through intramolecular cyclization or tandem reaction sequences.
Synthesis of Chromenone Derivatives
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][9] 1-(3-Bromo-2-methoxyphenyl)ethanone can be elaborated into intermediates that undergo cyclization to form the chromenone core.
Conceptual Pathway:
A plausible synthetic route involves an initial Sonogashira coupling to introduce an alkyne at the 3-position. Subsequent demethylation of the methoxy group would yield a 2-hydroxy-3-alkynylacetophenone intermediate. This intermediate can then undergo intramolecular cyclization to form the chromenone ring.
Visualization: Conceptual Pathway to Chromenones
Caption: Pathway to chromenone derivatives.
Synthesis of Benzofuran Derivatives
Benzofurans are another important class of heterocycles found in many natural products and pharmaceuticals.[4][7] A common strategy for benzofuran synthesis involves the palladium-catalyzed cyclization of ortho-alkynylphenols.[13]
Conceptual Pathway and Protocol:
A similar initial strategy to the chromenone synthesis can be employed. A Sonogashira coupling followed by demethylation provides the key ortho-alkynylphenol intermediate.
Experimental Protocol: Palladium-Catalyzed Benzofuran Synthesis
This protocol is adapted from general procedures for the cyclization of ortho-alkynylphenols.[13]
Materials:
-
2-Hydroxy-3-alkynylacetophenone intermediate (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Reaction Setup: Dissolve the 2-hydroxy-3-alkynylacetophenone intermediate in the solvent in a reaction vessel.
-
Catalyst Addition: Add the palladium catalyst to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to afford the benzofuran derivative.
Conclusion: A Building Block of Strategic Importance
1-(3-Bromo-2-methoxyphenyl)ethanone is a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for a multitude of high-impact synthetic transformations. From the construction of complex biaryl systems via palladium-catalyzed cross-coupling reactions to the elegant synthesis of medicinally relevant heterocyclic scaffolds like chromenones and benzofurans, this building block offers chemists a reliable and versatile tool. The protocols and insights provided herein are intended to empower researchers to unlock the full synthetic potential of this valuable compound in their pursuit of novel molecules for science and medicine.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org. Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Chromone derivatives in the pharmaceutical industry. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of chromenone fused pyrrolo[2,1-a]isoquinoline derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. (2009). PubMed. Retrieved from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. Retrieved from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
-
Ullmann Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Mechanisms Involving 1-(3-Bromo-2-methoxyphenyl)ethanone
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reaction mechanisms and synthetic applications of 1-(3-Bromo-2-methoxyphenyl)ethanone. This versatile building block possesses multiple reactive sites, enabling its participation in a wide array of organic transformations. We will explore the causality behind experimental choices for key reactions, including palladium-catalyzed cross-couplings at the aryl bromide, and transformations involving the acetyl moiety, such as α-halogenation and subsequent heterocycle formation. Each section includes field-proven insights, step-by-step protocols, and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of 1-(3-Bromo-2-methoxyphenyl)ethanone
1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1] Its structure is characterized by three key functional groups that dictate its reactivity: an aryl bromide, a ketone, and a methoxy group.
-
Aryl Bromide: The carbon-bromine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.
-
Ketone (Acetyl Group): The electrophilic carbonyl carbon is susceptible to nucleophilic attack, while the adjacent α-protons are acidic, allowing for enolate formation. This duality enables condensation reactions and functionalization at the α-position.
-
Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and provides steric hindrance, which can affect reaction regioselectivity.
Understanding the interplay of these functional groups is paramount for designing efficient and high-yielding synthetic routes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[2] |
| Molecular Weight | 229.07 g/mol | PubChem |
| Monoisotopic Mass | 227.97859 Da | PubChem[2] |
| CAS Number | 267651-23-0 | BLDpharm[1] |
| Appearance | Solid (Typical) | N/A |
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The presence of the aryl bromide makes 1-(3-Bromo-2-methoxyphenyl)ethanone an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful methods for constructing biaryl linkages, a common motif in pharmacologically active compounds.[3]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromo-2-methoxyphenyl)ethanone, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The arylboronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for forming the more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
Application Note: 1-(3-Bromo-2-methoxyphenyl)ethanone as a Versatile Synthetic Building Block in Catalytic Chemistry
An Application Guide for Researchers and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the applications of 1-(3-bromo-2-methoxyphenyl)ethanone within the field of catalytic chemistry. Contrary to a direct catalytic role, this molecule serves as a highly valuable and versatile precursor for the synthesis of complex molecular architectures. Its unique trifunctional nature—an aryl bromide, a ketone, and a methoxy group—offers multiple reaction handles for sophisticated, catalyzed transformations. We will explore its utility as a substrate in cornerstone reactions such as catalytic cross-coupling and asymmetric reduction, providing field-proven insights and detailed protocols for researchers in organic synthesis and drug development.
Introduction: A Multifunctional Precursor for Modern Catalysis
1-(3-Bromo-2-methoxyphenyl)ethanone is a functionalized aromatic ketone whose true value in synthetic chemistry is realized through its role as a key building block in catalyzed reactions. The molecule's structure presents three distinct points of chemical reactivity:
-
Aryl Bromide: An ideal handle for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Ketone Carbonyl: A prochiral center that can be stereoselectively reduced to a chiral alcohol using asymmetric hydrogenation or transfer hydrogenation catalysts.[1][2] This transformation is critical for building stereochemically complex drug intermediates.
-
Ortho-Methoxy Group: This group exerts a significant electronic and steric influence, modulating the reactivity of the adjacent functional groups. It can influence the regioselectivity of reactions and can act as a coordinating group in certain organometallic transformations.
This guide moves beyond simple reaction lists to explain the causality behind protocol choices, providing a framework for leveraging this versatile substrate in complex synthetic workflows.
Application in Catalytic Cross-Coupling Reactions
The aryl bromide moiety of 1-(3-bromo-2-methoxyphenyl)ethanone makes it an excellent substrate for forming new C-C bonds, a fundamental process in the synthesis of pharmaceuticals and advanced materials. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a prime example.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically accelerated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Sources
Application Note: A Validated Protocol for the Purification of 1-(3-Bromo-2-methoxyphenyl)ethanone via Silica Gel Column Chromatography
Introduction: The Rationale for High-Purity 1-(3-Bromo-2-methoxyphenyl)ethanone
1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted aromatic ketone that serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—a ketone, a methoxy ether, and a bromo-aromatic system—makes it a versatile precursor for constructing more complex molecular architectures. However, synthetic routes to this intermediate often yield a crude product contaminated with starting materials, reagents, and side-products. The presence of these impurities can hinder subsequent reaction steps, complicate product characterization, and ultimately impact the yield and purity of the final target molecule.
This application note provides a robust and validated protocol for the purification of 1-(3-Bromo-2-methoxyphenyl)ethanone using silica gel column chromatography. This technique is a cornerstone of purification in organic chemistry, separating compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[1][2] We will detail the systematic approach, from the initial optimization of separation conditions using Thin-Layer Chromatography (TLC) to the execution of the preparative column, ensuring researchers can obtain the target compound with high purity.
Compound Profile & Physicochemical Properties
A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem |
| Molecular Weight | 229.07 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | |
| Structure | ||
| 1-(3-Bromo-2-methoxyphenyl)ethanone | ||
| Key Functional Groups | Ketone, Methoxy Ether, Bromo-Aromatic Ring | |
| Polarity | Intermediate | Inferred from structure |
The presence of the polar ketone and ether groups, balanced by the non-polar aromatic ring, classifies this compound as having "normal" or intermediate polarity. This makes it an ideal candidate for normal-phase chromatography on silica gel.[4]
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on normal-phase adsorption chromatography. The core principle involves a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[1][2]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface rich in polar silanol (Si-OH) groups. It is slightly acidic in nature.[1]
-
Mechanism: When the crude mixture is loaded onto the column, its components establish an equilibrium between being adsorbed onto the silica surface and dissolved in the mobile phase.[1]
-
Polar compounds in the mixture will interact strongly with the polar silanol groups of the silica gel, causing them to adsorb more tightly and travel down the column more slowly.
-
Non-polar compounds have a weaker affinity for the stationary phase and a higher affinity for the non-polar mobile phase, causing them to travel down the column more quickly and elute first.[1]
-
1-(3-Bromo-2-methoxyphenyl)ethanone, with its ketone and ether functionalities, will be more strongly retained on the silica gel than non-polar impurities (e.g., residual hydrocarbon starting materials) but will be eluted before highly polar impurities (e.g., alcohols or acids).[1] The choice of mobile phase composition is therefore critical to modulate the speed at which the target compound moves, allowing it to be separated from impurities.
Preliminary Analysis: Solvent System Optimization via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to identify an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with an ideal retardation factor (Rƒ) for the target compound between 0.2 and 0.4.
Protocol: TLC Analysis
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a prepared solvent mixture (e.g., 10% Ethyl Acetate in Hexane). Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rƒ: Measure the distance traveled by each spot and the distance traveled by the solvent front. Calculate the Rƒ value for each spot:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize:
-
If the target spot's Rƒ is too high (> 0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 5% Ethyl Acetate in Hexane).
-
If the target spot's Rƒ is too low (< 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., try 20% Ethyl Acetate in Hexane).[4]
-
The standard ethyl acetate/hexane system is excellent for most compounds of intermediate polarity.[4]
-
Detailed Protocol: Preparative Column Chromatography
This protocol assumes a starting crude material mass of approximately 1.0 gram. Adjustments to column size and solvent volumes should be made for different scales.
5.1 Materials and Equipment
-
Stationary Phase: Silica Gel (Standard Grade, 60-120 mesh)
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate, Dichloromethane
-
Apparatus: Glass chromatography column (e.g., 40 cm length, 2-3 cm diameter) with a stopcock, separation funnel (for solvent reservoir), beaker, Erlenmeyer flasks, round-bottom flask.
-
Ancillaries: Cotton or glass wool, clean sand, TLC plates, collection test tubes or vials, rotary evaporator.
5.2 Experimental Workflow
The entire process, from crude material to purified product, follows a systematic workflow.
Caption: Workflow for the purification of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column to cover the stopcock outlet. Add a thin layer (approx. 1 cm) of clean sand on top.
-
In a beaker, prepare a slurry by mixing silica gel (approx. 30-40 g for 1 g of crude product) with the initial, least polar eluent determined by TLC (e.g., 5% Ethyl Acetate in Hexane).
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Add more eluent as needed, never allowing the silica bed to run dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude product (1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully add the powdered sample onto the top layer of sand in the column, ensuring an even and level distribution.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 5% Ethyl Acetate/Hexane) to the column, opening the stopcock to begin the elution. A separation funnel can be used as a solvent reservoir to maintain a constant head of solvent.[2]
-
Collect the eluate in small, numbered test tubes or vials (e.g., 10-15 mL fractions).
-
Monitor the progress of the separation by periodically checking the fractions with TLC.
-
If the desired compound elutes too slowly, a gradient elution can be performed. This involves systematically increasing the polarity of the mobile phase (e.g., moving from 5% to 10%, then 15% ethyl acetate in hexane).[1] This ensures that non-polar impurities are washed out first, followed by the target compound, and finally any more polar impurities.
-
-
Analysis of Fractions and Product Isolation:
-
Spot every few collected fractions onto a TLC plate alongside a spot of the original crude mixture.
-
Develop and visualize the plate to identify which fractions contain the pure target compound (i.e., fractions showing a single spot at the correct Rƒ value).
-
Combine all fractions containing the pure product into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1-(3-Bromo-2-methoxyphenyl)ethanone.
-
Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR or LC-MS.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (Rƒ ≈ 0). | Mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| All compounds elute together at the solvent front (Rƒ ≈ 1). | Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Poor separation (streaking or overlapping bands). | Column was packed unevenly; sample was overloaded; sample is not stable on silica. | Repack the column carefully. Use less crude material. If instability is suspected, consider using a different adsorbent like neutral alumina. |
| Cracks appear in the silica bed. | The column ran dry at some point. | This disrupts the separation. The column must be repacked. Always ensure the silica bed is covered with solvent. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 1-(3-Bromo-2-methoxyphenyl)ethanone. By leveraging preliminary TLC analysis to optimize the mobile phase composition, followed by careful execution of preparative column chromatography, researchers can reliably isolate this key synthetic intermediate from crude reaction mixtures. The principles and techniques described herein are broadly applicable to the purification of other small organic molecules of intermediate polarity, serving as a valuable guide for professionals in chemical research and drug development.
References
-
PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Phenomenex Inc. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]
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Application Note: A Robust and Scalable Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone via Friedel-Crafts Acylation for Laboratory Use
Abstract
This application note provides a detailed, reliable, and scalable protocol for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and materials science research. The described method utilizes a Friedel-Crafts acylation of 2-bromoanisole with acetyl chloride and aluminum chloride in an appropriate solvent. This guide offers in-depth explanations for experimental choices, a step-by-step protocol suitable for multigram scale-up, comprehensive safety procedures, and methods for product characterization. The protocol is designed for researchers, scientists, and drug development professionals requiring a consistent supply of this valuable building block.
Introduction and Scientific Rationale
1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a versatile precursor in organic synthesis. The presence of three distinct functional handles—a ketone, a methoxy group, and a bromine atom—allows for a wide array of subsequent chemical transformations. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.
The chosen synthetic strategy is the Friedel-Crafts acylation, a classic and highly effective method for forming carbon-carbon bonds on aromatic rings.[1] In this electrophilic aromatic substitution reaction, an acylium ion is generated from acetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The electron-donating methoxy group of the 2-bromoanisole substrate activates the aromatic ring and directs the incoming electrophile. The acylation is expected to occur predominantly at the position para to the methoxy group due to steric hindrance from the adjacent bromine atom. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution and simplifies product purification.[3]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Friedel-Crafts Acylation of 2-Bromoanisole

Mechanism:
-
Generation of the Electrophile: Anhydrous aluminum chloride, a potent Lewis acid, coordinates to the chlorine atom of acetyl chloride. This complex facilitates the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion (CH₃CO⁺), which is the active electrophile.[2]
-
Electrophilic Attack: The π-electrons of the 2-bromoanisole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 1-(3-Bromo-2-methoxyphenyl)ethanone.[1] The AlCl₃ catalyst is regenerated in the process.
Experimental Protocol
This protocol is optimized for a ~10-gram scale and can be adjusted accordingly. All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromoanisole | ≥98% | Standard Supplier |
| Aluminum Chloride, anhydrous | ≥99% | Standard Supplier |
| Acetyl Chloride | ≥98% | Standard Supplier |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard Supplier |
| Hydrochloric Acid (HCl), conc. | 37% | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃), sat. soln. | ACS | Standard Supplier |
| Brine (saturated NaCl solution) | ACS | Standard Supplier |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS | Standard Supplier |
| Ethyl Acetate | ACS | Standard Supplier |
| Hexanes | ACS | Standard Supplier |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply with bubbler
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Workflow
Sources
The Strategic Utility of 1-(3-Bromo-2-methoxyphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount to the discovery and development of novel therapeutics. The strategic choice of starting materials and key intermediates can significantly impact the synthetic route's efficiency, cost-effectiveness, and ultimate success. 1-(3-Bromo-2-methoxyphenyl)ethanone, a readily accessible aromatic ketone, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methoxy group and adjacent to an acetyl moiety, provides a rich platform for a multitude of synthetic transformations. This application note will provide an in-depth exploration of the utility of 1-(3-Bromo-2-methoxyphenyl)ethanone, focusing on its application in the synthesis of key scaffolds for targeted therapies, particularly in the realm of protein kinase inhibitors.
Core Structural Features and Synthetic Potential
The synthetic versatility of 1-(3-Bromo-2-methoxyphenyl)ethanone stems from the interplay of its three key functional groups:
-
The Bromine Atom: This serves as a prime handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1][2] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the facile introduction of a wide range of substituents at this position, allowing for extensive structure-activity relationship (SAR) studies.[2][3]
-
The Methoxy Group: The ortho-methoxy group can exert significant electronic and steric influence on the reactivity of the aromatic ring and the adjacent bromine atom. It can direct metallation, influence the conformation of the molecule, and potentially participate in intramolecular interactions in the final drug molecule.
-
The Acetyl Group: This ketone functionality is a versatile precursor for the construction of various heterocyclic systems, which are prevalent in a vast number of approved drugs.[4] It can undergo condensation, cyclization, and other transformations to form pyridines, pyrimidines, thiazoles, and other important pharmacophores.[5][6]
Application in the Synthesis of Protein Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. 1-(3-Bromo-2-methoxyphenyl)ethanone provides an excellent starting point for the synthesis of various kinase inhibitor scaffolds.
Workflow for the Synthesis of a Biaryl Ether Kinase Inhibitor Intermediate
The following workflow outlines a potential synthetic route to a biaryl ether intermediate, a common motif in many kinase inhibitors. This approach leverages a strategic Suzuki-Miyaura coupling followed by further functionalization.
Caption: Proposed workflow for the synthesis of a heterocyclic kinase inhibitor scaffold.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 1-(3-Bromo-2-methoxyphenyl)ethanone with a generic arylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 229.07 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| 2M Aqueous Sodium Carbonate | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask, add 1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (1.5 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Rationale: The choice of a palladium catalyst and a suitable base is crucial for the success of the Suzuki-Miyaura reaction.[8] Pd(PPh₃)₄ is a versatile catalyst for a wide range of substrates. Sodium carbonate is a commonly used base that is effective and cost-efficient. The use of an aqueous/organic solvent system facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol 2: α-Bromination and Heterocycle Formation
This protocol details the subsequent α-bromination of the acetyl group and cyclization to form a thiazole ring, a common scaffold in kinase inhibitors.[5]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 1-(2-Methoxy-3'-substituted-biphenyl-3-yl)ethanone | - | 1.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.1 |
| Benzoyl Peroxide (initiator) | 242.23 | 0.02 | 0.02 |
| Thioamide | - | 1.0 | 1.0 |
| Ethanol | - | - | - |
Procedure:
-
α-Bromination: Dissolve the biaryl ketone (1.0 mmol) in a suitable solvent such as chloroform or carbon tetrachloride (10 mL). Add N-Bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere, monitoring by TLC until the starting material is consumed. Cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude α-bromo ketone can often be used directly in the next step.
-
Thiazole Formation: Dissolve the crude α-bromo ketone in ethanol (10 mL). Add the desired thioamide (1.0 mmol) and reflux the mixture for 2-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure. The residue can be purified by crystallization or column chromatography to yield the target thiazole derivative.
Rationale: N-Bromosuccinimide is a convenient and selective reagent for the α-bromination of ketones.[5] The subsequent Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.
Application in the Synthesis of Scaffolds for GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[9] The strategic modification of ligands for GPCRs is a key area of drug discovery. 1-(3-Bromo-2-methoxyphenyl)ethanone can serve as a precursor for the synthesis of novel GPCR modulators through reactions like the Buchwald-Hartwig amination.
Workflow for Buchwald-Hartwig Amination
This workflow illustrates the synthesis of an aminophenyl derivative, a potential intermediate for various GPCR modulators.
Caption: Synthetic workflow for a GPCR modulator candidate via Buchwald-Hartwig amination.
Experimental Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 229.07 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| Xantphos | 578.68 | 0.02 | 0.02 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Toluene | - | - | - |
Procedure:
-
In an oven-dried Schlenk tube, combine 1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] The choice of a bulky electron-rich phosphine ligand, such as Xantphos, is often crucial for achieving high yields and good functional group tolerance. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Conclusion
1-(3-Bromo-2-methoxyphenyl)ethanone is a strategically important starting material in the synthesis of pharmaceutical intermediates. Its well-defined reactive sites allow for a predictable and versatile application in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as in the construction of diverse heterocyclic systems. The protocols and workflows detailed in this application note provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable building block in the creation of novel therapeutic agents. The ability to readily access complex molecular scaffolds from this single starting material underscores its significance in accelerating the drug discovery process.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed. [Link]
-
Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (n.d.). Crystallization. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). MDPI. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). RSC Publishing. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
-
The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Crystallization. [Link]
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2024). MDPI. [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2023). PubMed Central. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). ResearchGate. [Link]
-
1-(3-Bromo-2-(cyclopropylmethoxy)phenyl)ethanone. (n.d.). PubChem. [Link]
-
1-(3-Bromo-4-methoxyphenyl)ethanone. (n.d.). Oakwood Chemical. [Link]
- Method for synthesizing trametinib key intermediate. (2019).
-
Trametinib 4-Bromo Analog. (n.d.). Veeprho. [Link]
-
Synthesized by [3+2] Cyclization Reactions. (2001). ResearchGate. [Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (2015). ResearchGate. [Link]
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- 9. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Application Note: Quantitative Analysis of 1-(3-Bromo-2-methoxyphenyl)ethanone using Chromatographic Techniques
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 1-(3-Bromo-2-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Recognizing the absence of a standardized public method, this guide furnishes detailed starting protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS). Furthermore, it outlines a rigorous validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the developed methods are fit for purpose, delivering accurate, precise, and reliable quantitative data.
Introduction and Physicochemical Properties
1-(3-Bromo-2-methoxyphenyl)ethanone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its precise quantification is critical for reaction monitoring, yield calculation, purity assessment, and quality control of intermediates and final products. The molecular structure, featuring a substituted phenyl ring, a ketone group, and a halogen, dictates the choice and optimization of analytical techniques.
To facilitate method development, key physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₉BrO₂ | BLDpharm[1] |
| Molecular Weight | 229.07 g/mol | PubChem[2] |
| CAS Number | 267651-23-0 | BLDpharm[1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3] |
| Predicted Solubility | Soluble in organic solvents like acetonitrile, methanol, ethanol, and acetone; sparingly soluble in water. | Inferred from similar compounds[3] |
Strategic Approach to Method Development
The choice between HPLC and GC is contingent on the analyte's volatility and thermal stability. Given that 1-(3-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone, it is expected to have sufficient volatility and thermal stability for GC analysis. However, HPLC is often the preferred technique for pharmaceutical intermediates due to its versatility, robustness, and applicability to a wider range of compounds without the need for high temperatures. This guide will present protocols for both, allowing the user to select the most suitable method based on available instrumentation and specific analytical needs.
Proposed Method I: High-Performance Liquid Chromatography (HPLC-UV)
3.1. Principle of the Method
Reverse-phase HPLC is the chosen mode of separation. The analyte is dissolved in a suitable solvent and injected into the HPLC system. It partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). By manipulating the mobile phase composition, the analyte is retained and then eluted from the column. A UV detector is used for quantification, as the aromatic ring and carbonyl group are strong chromophores. The absorbance is directly proportional to the concentration of the analyte in the sample.[4]
3.2. Detailed Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
Reference Standard: 1-(3-Bromo-2-methoxyphenyl)ethanone, purity ≥98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (LC-MS grade, optional for pH adjustment).
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon, compatible with the chosen solvent).
3.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3.2.3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Prepare the sample by dissolving a known quantity in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
3.2.4. Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale / Optimization Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for hydrophobic aromatic compounds. Particle size and column dimensions can be scaled for UHPLC systems.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid helps to protonate silanols and improve peak shape.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. Methanol can be used as an alternative and may offer different selectivity.[6] |
| Gradient Elution | 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) | A gradient is recommended to ensure elution of any potential impurities and provide a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and system sensitivity. |
| Column Temperature | 30 °C | Thermostatting the column ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzoyl chromophore typically has strong absorbance around 254 nm. A DAD should be used to scan for the optimal wavelength (λmax).[4] |
3.3. Visualization of the HPLC Workflow
Caption: Workflow for the quantification of 1-(3-Bromo-2-methoxyphenyl)ethanone by HPLC-UV.
Proposed Method II: Gas Chromatography (GC-FID/MS)
4.1. Principle of the Method
GC separates volatile compounds in their gas phase. The sample is injected into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas (e.g., helium or hydrogen). The column, typically a long capillary coated with a stationary phase, separates components based on their boiling points and interactions with the phase. As components elute, they are detected by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (MS), which provides both quantification and structural information. GC is well-suited for purity analysis of thermally stable aromatic compounds.[7]
4.2. Detailed Experimental Protocol: GC-FID/MS
4.2.1. Materials and Reagents
-
Reference Standard: 1-(3-Bromo-2-methoxyphenyl)ethanone, purity ≥98%
-
Solvent: Acetone or Ethyl Acetate (GC grade).
-
Gases: Helium (99.999% purity) or Hydrogen (99.999% purity) for carrier gas; Hydrogen and Air for FID.
4.2.2. Instrumentation
-
GC system with a split/splitless inlet, an autosampler, and an FID or MS detector.
-
Data acquisition and processing software.
4.2.3. Preparation of Solutions
-
Diluent: Acetone.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Working Standard Solutions: Prepare calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with acetone.
-
Sample Solution: Prepare the sample by dissolving a known quantity in acetone to achieve a final concentration within the calibration range.
4.2.4. Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale / Optimization Notes |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for aromatic compounds.[8] |
| Carrier Gas | Helium | Constant flow at 1.2 mL/min. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks. The ratio can be optimized. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. | The temperature program should be optimized to ensure good separation from any impurities or solvent front. |
| Detector | FID: 280°C. MS: Transfer line 280°C, Ion source 230°C, Scan range 50-350 amu. | FID is a robust quantitative detector. MS provides higher specificity and identification capabilities. For halogenated compounds, an Electron Capture Detector (ECD) could also provide high sensitivity.[7][9] |
4.3. Visualization of the GC Workflow
Caption: Workflow for the quantification of 1-(3-Bromo-2-methoxyphenyl)ethanone by GC-FID/MS.
Protocol for Method Validation
Once a method is developed, its performance characteristics must be validated to ensure it is fit for its intended purpose. The following protocol is based on the ICH Q2(R2) guideline.[10][11]
5.1. Principle of Validation Method validation provides objective evidence that an analytical method is reliable for a specific test. It establishes and documents the performance characteristics of the procedure, demonstrating that it consistently produces results that are accurate and precise.[12]
5.2. Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using DAD or MS. | No interference at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Analyze at least 5 concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations. | The specified range of the method. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery. | 98.0% - 102.0% recovery. |
| Precision | Repeatability: 6 replicate injections of one standard concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD / LOQ | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1 or a concentration with RSD ≤ 10%. | LOD and LOQ should be determined and reported. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters should remain within acceptable limits. |
5.3. Logical Relationship of Validation Parameters
Caption: Interrelationship of key validation parameters as defined by ICH guidelines.
Conclusion
This application note provides robust starting points for the development and validation of analytical methods for the quantification of 1-(3-Bromo-2-methoxyphenyl)ethanone. Both HPLC-UV and GC-FID/MS are presented as viable techniques. The provided protocols, rooted in established chromatographic principles for analogous compounds, offer a solid foundation for optimization. By following the detailed validation protocol derived from ICH Q2(R2) guidelines, researchers can ensure the generation of high-quality, reliable, and scientifically sound data suitable for regulatory, research, and quality control environments.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma.[12]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA.[10]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH.[11]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from ECA Academy.[13]
-
S-Matrix Corporation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from S-Matrix.[14]
-
Agilent Technologies. (n.d.). Gas Chromatography Fundamentals. Retrieved from Agilent.[7]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from Agilent.[9]
-
Phenomenex. (2018). Reversed Phase Selectivity. Retrieved from Phenomenex.[15]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from Onyx Scientific.[5]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters.[16]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from SIELC.[17]
-
Defense Technical Information Center. (n.d.). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. Retrieved from DTIC.[18]
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from ResearchGate.[19]
-
Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from Solubility of Things.[3]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from Pharmaguideline.[4]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from SIELC.[20]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from NIH.[21]
-
Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Retrieved from Agilent.[8]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from MDPI.[6]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from LCGC International.[22]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from HALO Columns.[23]
-
BLDpharm. (n.d.). 1-(3-Bromo-2-methoxyphenyl)ethanone. Retrieved from BLDpharm.[1]
-
NIST WebBook. (n.d.). 1-Bromo-2-(3-methoxyphenyl)ethane. Retrieved from NIST.[24]
-
PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from PubChem.[2]
-
Guidechem. (n.d.). 1-(3-BroMo-2-Methoxyphenyl)ethanone 267651-23-0 Purity 98 China. Retrieved from Guidechem.[25]
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- 25. Page loading... [guidechem.com]
Application Notes & Protocols: Strategic Derivatization of 1-(3-Bromo-2-methoxyphenyl)ethanone for Advanced Synthetic Applications
Introduction: The Strategic Value of 1-(3-Bromo-2-methoxyphenyl)ethanone
1-(3-Bromo-2-methoxyphenyl)ethanone is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure offers three key points for chemical modification: the aryl bromide, the ketone carbonyl group, and the adjacent methyl group. The strategic placement of the methoxy group ortho to the bromine atom and meta to the acetyl group electronically influences the reactivity of the aromatic ring, while the bromine atom serves as an excellent handle for a variety of powerful cross-coupling reactions. This guide provides an in-depth exploration of key derivatization strategies, focusing on palladium-catalyzed cross-coupling reactions to modify the aryl bromide position, thereby enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Derivatization Strategies: A Workflow Overview
The derivatization of 1-(3-Bromo-2-methoxyphenyl)ethanone typically follows a sequence of strategic reactions aimed at building molecular complexity. The aryl bromide is the most common starting point for diversification, followed by reactions targeting the ketone moiety.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 1-(2-methoxy-3-phenylphenyl)ethanone.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 229.07 | 1.0 | 229 mg | Starting material |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg | Ligand |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg | Base |
| Toluene | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Bromo-2-methoxyphenyl)ethanone (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
Solvent and Base Addition: Add toluene (8 mL) and a 2M aqueous solution of Na₂CO₃ (1.5 mL, 3.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (disappearance of the starting aryl bromide on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [1]8. Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure biaryl product.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals. [2][3]It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution. [2] Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. [4]1. Oxidative Addition: Pd(0) inserts into the Ar-Br bond. 2. Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the coordinated amine to form a palladium-amido complex. 3. Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst. [4]The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate the reductive elimination step and prevent catalyst decomposition. [4]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 1-(2-methoxy-3-(morpholin-4-yl)phenyl)ethanone.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 229.07 | 1.0 | 229 mg | Starting material |
| Morpholine | 87.12 | 1.2 | 105 µL | Amine coupling partner |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Catalyst precursor |
| Xantphos | 578.68 | 0.03 | 17.4 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg | Base. Handle in a glovebox. |
| Toluene, anhydrous | - | - | 10 mL | Solvent |
Procedure:
-
Setup (Inert Atmosphere): Inside a glovebox, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube. In a separate vial, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol).
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of inert gas, add 1-(3-Bromo-2-methoxyphenyl)ethanone (229 mg, 1.0 mmol), followed by the premixed catalyst/ligand.
-
Solvent and Amine: Add anhydrous toluene (10 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel chromatography to obtain the desired aryl amine product.
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [5]It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide. [6]This reaction provides direct access to substituted alkynes, which are important intermediates for synthesizing more complex molecules, including heterocycles and natural products. [5] Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. [5]* Palladium Cycle: This cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (e.g., an amine like Et₃N or DIPA) to form a copper(I) acetylide intermediate. This copper acetylide is much more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Ar-Pd(II)-Br complex. [5]The amine base serves both to deprotonate the alkyne and as a solvent.
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
This protocol describes the synthesis of 1-(2-methoxy-3-(phenylethynyl)phenyl)ethanone.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 229.07 | 1.0 | 229 mg | Starting material |
| Phenylacetylene | 102.13 | 1.1 | 121 µL | Alkyne coupling partner |
| PdCl₂(PPh₃)₂ | 701.90 | 0.015 | 10.5 mg | Palladium catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 5.7 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL | Solvent |
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a stir bar, add 1-(3-Bromo-2-methoxyphenyl)ethanone (229 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (5 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (121 µL, 1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Completion is usually observed within 2-6 hours.
-
Work-up: Once the reaction is complete, quench by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the target alkynyl ketone.
Aryl Cyanation: Introducing a Versatile Functional Group
The conversion of an aryl bromide to a nitrile (a cyanation reaction) is a highly valuable transformation. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles. While traditional methods often use toxic cyanide sources like CuCN or NaCN, modern palladium-catalyzed methods utilize less toxic and easier-to-handle reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). [7][8]
Protocol 4: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol describes the synthesis of 3-acetyl-2-methoxybenzonitrile.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | 229.07 | 1.0 | 229 mg | Starting material |
| Zinc Cyanide (Zn(CN)₂) | 117.42 | 0.6 | 70 mg | Cyanide source. Highly toxic. |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Catalyst precursor |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.02 | 11.1 mg | Ligand |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL | Solvent |
Procedure:
-
Safety First: All manipulations involving zinc cyanide must be performed in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic HCN gas.
-
Setup: In a glovebox or under a stream of inert gas, add 1-(3-Bromo-2-methoxyphenyl)ethanone (229 mg, 1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and dppf (11.1 mg, 0.02 mmol) to a Schlenk tube.
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 120 °C. Monitor the reaction by LC-MS or TLC. The reaction is typically complete in 6-12 hours.
-
Work-up and Quenching: Cool the reaction to room temperature. Carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium bicarbonate (10%, 50 mL) containing ethylenediamine (1 mL) to complex excess zinc salts. Stir for 30 minutes.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chem LibreTexts. The Suzuki Reaction. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Callam, C. S., & Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Lopp, M., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Chemistry LibreTexts. 16.8: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
- Google Patents.
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- 1. www1.udel.edu [www1.udel.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 1-(3-Bromo-2-methoxyphenyl)ethanone
Introduction
1-(3-Bromo-2-methoxyphenyl)ethanone is a highly versatile and strategically important starting material in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: the acetyl moiety, which serves as a handle for condensation and functionalization; the bromo substituent, an ideal site for transition-metal-catalyzed cross-coupling reactions; and the ortho-methoxy group, which can influence regioselectivity and can be cleaved to reveal a reactive phenol. This unique combination of features allows for the construction of a diverse array of complex heterocyclic scaffolds, which are foundational structures in medicinal chemistry, drug discovery, and materials science. This document provides detailed protocols and mechanistic insights for the synthesis of benzofurans, thiazoles, and quinolines, demonstrating the exceptional synthetic potential of this readily available building block.
Part 1: Synthesis of 2-Acetyl-7-methoxy-4-bromobenzofuran
The synthesis of benzofurans from ortho-hydroxyacetophenones is a classic and reliable strategy.[1][2] By first demethylating the starting material to unmask the phenolic hydroxyl group, we can initiate an intramolecular Williamson ether synthesis followed by cyclization. This route provides a clear and efficient pathway to the benzofuran core.
Mechanistic Rationale
The synthesis proceeds in two key stages. First, the methoxy group is cleaved using boron tribromide (BBr₃), a powerful Lewis acid that selectively deprotects aryl methyl ethers. The resulting ortho-hydroxyacetophenone is then subjected to a one-pot reaction with chloroacetone in the presence of a base (K₂CO₃). The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile, displacing the chloride from chloroacetone to form an ether intermediate. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to furnish the final benzofuran ring system.[3]
Synthetic Workflow Diagram
Sources
Troubleshooting & Optimization
"common side products in the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone"
Welcome to the technical support center for the synthesis of 1-(3-bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 1-(3-bromo-2-methoxyphenyl)ethanone is most commonly achieved via the Friedel-Crafts acylation of 2-bromoanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds with an aromatic ring.
The reaction proceeds through the formation of an acylium ion (CH₃CO⁺) electrophile, which then attacks the electron-rich aromatic ring of 2-bromoanisole. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the methoxy (-OCH₃) group and the bromo (-Br) group.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Friedel-Crafts acylation of 2-bromoanisole?
The major product is 1-(3-bromo-2-methoxyphenyl)ethanone. This is due to the directing effects of the methoxy and bromo substituents. The methoxy group is a strong activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director.[3][4] When there are competing directing groups, the more activating group generally controls the position of electrophilic attack.[5][6] In 2-bromoanisole, the methoxy group's activating effect outweighs the deactivating effect of the bromine, thus directing the incoming acyl group to the positions ortho and para to itself. The position para to the methoxy group (C5) is sterically hindered by the adjacent bromine atom. Therefore, the primary site of acylation is the position ortho to the methoxy group and meta to the bromo group (C3).
Q2: What are the most common side products in this synthesis?
The most common side products are isomeric acetophenones resulting from acylation at other positions on the aromatic ring. Other potential side products include the demethylated product and poly-acylated products, although the latter are less common in Friedel-Crafts acylation.
Q3: Can the methoxy group be cleaved during the reaction?
Yes, demethylation of the anisole derivative is a known side reaction in Friedel-Crafts acylations, especially when using strong Lewis acids like AlCl₃ at elevated temperatures.[7] This results in the formation of the corresponding phenolic compound, 1-(3-bromo-2-hydroxyphenyl)ethanone.
Q4: Is polyacylation a significant concern?
Polyacylation is generally not a major issue in Friedel-Crafts acylation.[2] The acetyl group introduced onto the aromatic ring is a deactivating group, which makes the product less reactive than the starting material, thereby disfavoring a second acylation reaction. However, under forcing conditions or with a large excess of the acylating agent and catalyst, trace amounts of di-acylated products might be formed.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section details the common side products, the reasons for their formation, and strategies to minimize their presence in your reaction mixture.
Isomeric Side Products
The formation of isomeric bromo-methoxy-acetophenones is the most common issue. The distribution of these isomers is dependent on the reaction conditions.
| Side Product | Structure | Rationale for Formation | Mitigation Strategies |
| 1-(5-Bromo-2-methoxyphenyl)ethanone | ![]() | Acylation at the position para to the methoxy group. While the methoxy group is a strong para-director, this position is also ortho to the deactivating bromo group, making it less favored than the C3 position. | Use milder Lewis acids (e.g., FeCl₃, ZnCl₂).Maintain a low reaction temperature (-10 to 0 °C).Slow, dropwise addition of the acylating agent. |
| 1-(4-Bromo-3-methoxyphenyl)ethanone | ![]() | Acylation at the position ortho to the bromo group and meta to the methoxy group. This is generally disfavored due to the stronger directing effect of the methoxy group. | Optimize catalyst choice and reaction temperature to favor the desired isomer. |
| 1-(2-Bromo-5-methoxyphenyl)ethanone | ![]() | Acylation at the position para to the bromo group and meta to the methoxy group. This is a minor isomer due to the deactivating nature of the bromine and the stronger directing influence of the methoxy group. | Careful control of reaction conditions. Purification by column chromatography is often necessary to remove this isomer. |
Demethylation Side Product
| Side Product | Structure | Rationale for Formation | Mitigation Strategies |
| 1-(3-Bromo-2-hydroxyphenyl)ethanone | ![]() | Cleavage of the methyl ether by the Lewis acid, particularly AlCl₃, which can coordinate to the methoxy oxygen, facilitating nucleophilic attack by the chloride ion. This is more prevalent at higher temperatures.[7] | Use a milder Lewis acid (e.g., FeCl₃, SnCl₄).Employ the minimum stoichiometric amount of the Lewis acid.Maintain a low reaction temperature throughout the addition and reaction time.Consider using alternative acylating agents like acetic anhydride with a less aggressive catalyst. |
Experimental Protocols
General Protocol for the Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cooling: Cool the suspension to -10 to 0 °C in an ice-salt or dry ice-acetone bath.
-
Addition of Reactants: Add 2-bromoanisole (1.0 equivalent) to the cooled suspension. Subsequently, add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-(3-bromo-2-methoxyphenyl)ethanone.
Troubleshooting Protocol: Minimizing Isomer Formation
If significant formation of isomeric side products is observed, consider the following modifications:
-
Catalyst Screening: Replace AlCl₃ with a milder Lewis acid such as FeCl₃, SnCl₄, or ZnCl₂.
-
Temperature Control: Maintain a consistently low temperature (e.g., -15 to -5 °C) throughout the reaction.
-
Solvent Effects: Investigate the use of different solvents. For instance, nitromethane can sometimes alter the regioselectivity of Friedel-Crafts reactions.
Visualizing Reaction Pathways
Regioselectivity of Acylation
The following diagram illustrates the directing effects of the methoxy and bromo groups on the incoming acylium ion.
Caption: Directing effects in the Friedel-Crafts acylation of 2-bromoanisole.
Troubleshooting Workflow
This workflow provides a logical approach to addressing common issues in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson IV.13: More on Directing Effects of Substituents in EAS [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 22). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Welcome to the technical support guide for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this key synthetic intermediate. We will delve into the underlying chemistry, troubleshoot common experimental hurdles, and provide robust protocols to streamline your synthetic efforts.
Section 1: Understanding the Core Synthesis: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 1-(3-Bromo-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromoanisole.[1][2] This reaction is a cornerstone of organic synthesis, involving an electrophilic aromatic substitution (EAS) where an acyl group is introduced onto an aromatic ring.[3][4]
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from an acyl chloride (e.g., acetyl chloride) or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring of 2-bromoanisole.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
A critical challenge in this specific synthesis is regioselectivity . The 2-bromoanisole starting material has two directing groups:
-
Methoxy group (-OCH₃): A strong activating, ortho, para-directing group.
-
Bromo group (-Br): A deactivating, ortho, para-directing group.
The powerful activating nature of the methoxy group dominates, directing the incoming acyl group primarily to the positions ortho and para to it. This leads to the potential formation of two major isomers, making control of reaction conditions paramount to favor the desired 3-acetyl product.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<30%). What are the most likely causes?
Low yield is a frequent issue stemming from several potential sources. A systematic check is essential.
-
Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. The Lewis acid catalyst, AlCl₃, reacts violently with water, quenching its catalytic activity. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Quality and Stoichiometry: The product ketone forms a stable complex with AlCl₃, which deactivates the catalyst.[1] Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ is typically required, not a catalytic amount. Use fresh, high-purity AlCl₃; old or discolored catalyst is often less active due to partial hydrolysis.
-
Poor Temperature Control: Runaway temperatures can lead to significant charring and the formation of intractable polymeric side products. The initial addition of reagents should be performed at a low temperature (e.g., 0-5 °C) and the reaction should be allowed to warm to room temperature slowly.
Q2: My final product is an impure mixture of isomers. How can I improve selectivity for the 3-acetyl product?
This is the central challenge of this synthesis. The formation of the 5-acetyl isomer (para to the methoxy group) is a common competing pathway.
-
Solvent Choice: The solvent can significantly influence the steric and electronic environment of the reaction. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Changing the solvent to a more coordinating one, like nitrobenzene, can sometimes alter the isomer ratio, though this may require re-optimization of the temperature.
-
Lewis Acid: While AlCl₃ is common, its high reactivity can sometimes lead to poor selectivity. Consider screening milder Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄). These may require higher temperatures or longer reaction times but can offer improved regioselectivity.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which may or may not be the desired isomer. It is crucial to run the reaction at the lowest temperature that allows for a reasonable conversion rate to maximize selectivity.
Q3: The reaction stalls, and I recover a large amount of unreacted 2-bromoanisole. What went wrong?
This points directly to a problem with the electrophile generation or its reactivity.
-
Inactive Catalyst: As mentioned in Q1, this is the most common culprit. The presence of water will consume the AlCl₃ before it can activate the acetyl chloride.
-
Insufficient Catalyst: If less than one full equivalent of AlCl₃ is used, the reaction will stop once the catalyst is complexed by the newly formed product ketone.[1]
-
Order of Addition: The standard procedure involves suspending AlCl₃ in the anhydrous solvent, followed by the slow, dropwise addition of acetyl chloride to form the catalyst-acyl chloride complex. The 2-bromoanisole is then added slowly to this activated mixture. Reversing this order can lead to side reactions and incomplete conversion.
Q4: During workup, I'm getting a persistent emulsion or low recovery from the organic layer. How can I improve the workup procedure?
The workup involves carefully decomposing the aluminum-ketone complex.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This protonates the aluminum salts and breaks the complex, making them water-soluble. Do this in a large flask with vigorous stirring, as the process is highly exothermic.
-
Extraction: Use a sufficiently large volume of a suitable extraction solvent (e.g., DCM or ethyl acetate). If emulsions form, adding a saturated brine solution can help break them. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Washing: The combined organic layers should be washed with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash to remove excess water before drying with an agent like MgSO₄ or Na₂SO₄.
Section 3: Optimized Experimental Protocol
This protocol provides a robust starting point for achieving a good yield and purity.
Reagents & Equipment:
-
2-Bromoanisole
-
Acetyl Chloride (freshly distilled)
-
Aluminum Chloride (anhydrous, high purity)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of dry nitrogen.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM, approx. 5 mL per 1 mmol of 2-bromoanisole) and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Acylation: Dissolve 2-bromoanisole (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 1-(3-Bromo-2-methoxyphenyl)ethanone.
Section 4: Advanced Optimization Strategies
To further refine the synthesis, consider systematically varying key parameters.
| Parameter | Variable Options | Expected Impact on Yield & Selectivity |
| Lewis Acid | AlCl₃, FeCl₃, SnCl₄, TiCl₄ | Milder acids (FeCl₃, SnCl₄) may decrease overall rate but can improve regioselectivity and reduce charring. |
| Solvent | CH₂Cl₂, CS₂, 1,2-Dichloroethane, Nitrobenzene | Can influence catalyst-reagent complexation and steric environment, directly affecting the isomer ratio. |
| Temperature | 0 °C to Room Temp | Lower temperatures often increase selectivity but may lead to incomplete reactions. A balance is required. |
| Stoichiometry | 1.1 to 1.5 eq. of AlCl₃ | Increasing catalyst amount can drive the reaction to completion but may also increase side products if not controlled. |
Section 5: Visualizing the Troubleshooting Process
Use this flowchart to diagnose and resolve common synthesis issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
"troubleshooting low conversion rates in 1-(3-Bromo-2-methoxyphenyl)ethanone reactions"
Technical Support Center: 1-(3-Bromo-2-methoxyphenyl)ethanone Reactions
Welcome to the technical support center for reactions involving 1-(3-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, with this versatile but often tricky substrate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, helping you to troubleshoot effectively and optimize your reaction conditions.
The structure of 1-(3-Bromo-2-methoxyphenyl)ethanone presents a unique set of challenges and opportunities. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. However, the substituents—an ortho-methoxy group and an ortho-acetyl group relative to the bromine—introduce significant steric hindrance and electronic effects that must be carefully managed.[1][2]
This guide is structured into a primary Troubleshooting Q&A, a general FAQ section, and validated experimental protocols to provide a comprehensive resource for your work.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses the most common issues encountered during reactions with 1-(3-Bromo-2-methoxyphenyl)ethanone.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is stalling or showing very low conversion. What are the primary causes and how can I fix it?
Low conversion in palladium-catalyzed reactions with this substrate is almost always linked to its sterically hindered nature. The ortho-methoxy and acetyl groups impede the approach of reagents to the palladium center, slowing down key steps in the catalytic cycle.[2][3][4]
Core Issue: Steric Hindrance The groups ortho to the bromine atom create a crowded environment around the reaction center. This steric bulk can hinder the initial oxidative addition of the aryl bromide to the Pd(0) complex, a crucial rate-determining step.[5]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low conversion.
Detailed Solutions:
-
Optimize the Catalyst System: This is the most critical factor.
-
Palladium Source: Standard precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are effective.[6] The choice is less critical than the ligand.
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective due to the steric hindrance. You must use bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands accelerate both the oxidative addition and the final reductive elimination step.[7]
-
| Reaction Type | Recommended Ligands | Rationale |
| Suzuki Coupling | SPhos, XPhos, RuPhos | These ligands are bulky and electron-rich, promoting the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition with hindered substrates. |
| Buchwald-Hartwig Amination | XPhos, BrettPhos, Josiphos-type ligands | These provide the necessary steric bulk and electron density to facilitate C-N bond formation, which is often challenging with hindered aryl halides.[5][8] |
-
Select the Appropriate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[9]
-
For Suzuki Reactions: Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. These bases are effective at activating the boronic acid without promoting side reactions.
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the standard choice. Weaker bases like K₂CO₃ are typically insufficient for this substrate.[7]
-
-
Ensure Rigorous Anhydrous and Oxygen-Free Conditions:
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst and the phosphine ligands. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles).[10][11]
-
Anhydrous Solvents: While some Suzuki reactions tolerate water, it's best to start with anhydrous solvents, especially if you observe hydrodehalogenation (see Q2).
-
-
Optimize Solvent and Temperature:
-
Solvent: High-boiling point, polar aprotic solvents like 1,4-dioxane or toluene are generally preferred as they can achieve the necessary temperatures and effectively solubilize the catalyst complex.[8]
-
Temperature: Reactions with this substrate often require elevated temperatures (typically 80-110 °C) to overcome the activation energy barrier imposed by steric hindrance.[6][7] Monitor the reaction for catalyst decomposition (indicated by the formation of palladium black), which can occur at excessively high temperatures.
-
Q2: I'm seeing my starting material consumed, but my yield is still low. What are the likely side products and how can I prevent them?
The formation of side products is a common issue. The most prevalent are hydrodehalogenation and homocoupling products.
Common Side Reactions:
Sources
- 1. theory.labster.com [theory.labster.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(3-Bromo-2-methoxyphenyl)ethanone Synthesis
Welcome to our dedicated technical support center for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to not only identify and solve common experimental hurdles but also to understand the underlying chemical principles for a successful and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before embarking on or while troubleshooting the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Q1: What is the most common synthetic route for 1-(3-Bromo-2-methoxyphenyl)ethanone, and what are its key challenges?
A1: The most prevalent method for synthesizing 1-(3-Bromo-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromoanisole with either acetyl chloride or acetic anhydride.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution.[4] The primary challenges stem from the electronic nature of the starting material, 2-bromoanisole. It possesses both an activating methoxy group (-OCH₃) and a deactivating bromine atom (-Br). The interplay of these substituents can lead to issues with reactivity and regioselectivity, potentially resulting in low yields and the formation of isomeric byproducts.[5][6]
Q2: Why is my Friedel-Crafts acylation reaction of 2-bromoanisole resulting in a low yield?
A2: Low yields in this specific Friedel-Crafts acylation can be attributed to several factors. The bromine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack by the acylium ion.[5][6] Additionally, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture and can be deactivated by any water present in your reagents or glassware.[6] Insufficient catalyst loading can also be a culprit, as the ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction.[6]
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A3: The formation of multiple products is a common issue. Besides the desired 1-(3-Bromo-2-methoxyphenyl)ethanone, you may be observing the formation of other isomers. The methoxy group is ortho-, para-directing, while the bromine is also ortho-, para-directing. This can lead to acylation at different positions on the aromatic ring. Polyacylation, though less common in acylation compared to alkylation, can also occur under forcing conditions.[6][7] Furthermore, side reactions involving the acylating agent or impurities in the starting materials can contribute to a complex product mixture.
Q4: Can I use a milder Lewis acid than aluminum chloride for this reaction?
A4: Yes, and in some cases, it may be advantageous. While AlCl₃ is a powerful catalyst, its high reactivity can sometimes lead to charring and other side reactions. Alternative Lewis acids like ferric chloride (FeCl₃) or metal triflates (e.g., Yb(OTf)₃) can be effective and may offer better control over the reaction.[2][5] The choice of catalyst should be guided by the specific reactivity of your substrate and the desired reaction conditions.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or Minimal Reaction | 1. Inactive Catalyst2. Deactivated Substrate3. Insufficient Temperature | 1. Ensure Anhydrous Conditions: Use freshly opened or purified Lewis acid. Dry all glassware and solvents meticulously.[6]2. Increase Catalyst Stoichiometry: For a moderately deactivated substrate like 2-bromoanisole, increasing the amount of Lewis acid can help drive the reaction.[5]3. Elevate Reaction Temperature: Carefully increasing the temperature can overcome the activation energy barrier. Monitor closely for side product formation.[6] |
| Low Yield | 1. Suboptimal Reagent Ratio2. Incomplete Reaction3. Product Loss During Workup | 1. Optimize Stoichiometry: Systematically vary the molar ratios of 2-bromoanisole, acylating agent, and Lewis acid. A Design of Experiments (DoE) approach can be highly effective here.[8]2. Extend Reaction Time: Monitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed.3. Refine Purification: Optimize the extraction and chromatography conditions to minimize loss of the desired product. |
| Formation of Multiple Isomers | 1. Lack of Regiocontrol2. Competing Directing Effects | 1. Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents like dichloromethane, carbon disulfide, or nitrobenzene.2. Vary the Lewis Acid: Different Lewis acids can exhibit different selectivities. Consider screening a panel of catalysts.[5] |
| Product Decomposition | 1. Excessively High Temperature2. Harsh Quenching Conditions | 1. Maintain Optimal Temperature: Avoid overheating the reaction mixture. Use a controlled heating mantle or oil bath.2. Gentle Quenching: Quench the reaction by slowly adding it to ice-cold water or a dilute acid solution with vigorous stirring. |
Section 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.
Protocol 1: Optimized Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone via Friedel-Crafts Acylation
Materials:
-
2-Bromoanisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
In the dropping funnel, prepare a solution of 2-bromoanisole (1.0 equivalent) in anhydrous DCM.
-
Add the 2-bromoanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by pouring the mixture onto crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude 1-(3-Bromo-2-methoxyphenyl)ethanone in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 1-(3-Bromo-2-methoxyphenyl)ethanone.
Section 4: Visualizing the Process
Diagrams can provide a clearer understanding of the reaction mechanism and troubleshooting logic.
Caption: Troubleshooting workflow for low yield.
References
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). [Video]. YouTube. Retrieved from [Link] [9]6. ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link] [10]14. Asian Journal of Organic & Medicinal Chemistry. (n.d.). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
-
PubMed Central (PMC). (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purifying Crude 1-(3-Bromo-2-methoxyphenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-(3-Bromo-2-methoxyphenyl)ethanone. The following troubleshooting guides and FAQs provide in-depth, practical solutions based on established chemical principles to streamline your purification workflow and enhance product purity.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude product. The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone, typically via Friedel-Crafts acylation of 2-bromoanisole or bromination of 2-methoxyacetophenone, can introduce several types of impurities.
Frequently Asked Questions
Q1: What are the most common impurities I should expect in my crude 1-(3-Bromo-2-methoxyphenyl)ethanone?
A: Your crude product mixture can contain a variety of substances depending on the synthetic route and reaction conditions. Key impurities often include:
-
Unreacted Starting Materials: Residual 2-methoxyacetophenone or 2-bromoanisole.
-
Isomeric Byproducts: Bromination or acylation at other positions on the aromatic ring can lead to isomers that are often difficult to separate due to similar polarities.
-
Over-brominated Products: Introduction of a second bromine atom to the aromatic ring.[1]
-
Reagents and Catalysts: Lingering acids (e.g., HBr from bromination) or catalysts from a Friedel-Crafts reaction.
-
Solvent Residues: Traces of solvents used in the reaction and initial workup.
Q2: My crude product is a dark, oily residue. What causes this, and how can I clean it up before attempting advanced purification?
A: Dark coloration often indicates the presence of polymeric materials or trace amounts of residual bromine or iodine if used in the synthesis. An initial workup wash can be highly effective. Before concentrating your crude organic extract, consider washing it with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[2] This will quench any residual halogen, often significantly lightening the color of the crude product. This should be followed by a standard water or brine wash to remove the inorganic salts.[2]
Section 2: Purification via Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline solids. Its success hinges on the appropriate selection of a solvent or solvent system.
Troubleshooting & FAQs
Q1: How do I select the ideal solvent for recrystallizing 1-(3-Bromo-2-methoxyphenyl)ethanone?
A: The ideal solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures. A preliminary solvent screen with small amounts of your crude product is essential.
Recommended Solvents to Screen:
-
Alcohols (Ethanol, Isopropanol)
-
Hydrocarbon/Ether mixtures (Hexane/Ethyl Acetate, Hexane/Dichloromethane)
-
Water (unlikely to be effective alone but can be used as an anti-solvent)
A procedure reported for a similar compound involved recrystallization from ethanol, which could be a good starting point.[3]
Q2: My product "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too highly supersaturated.
-
Causality: The compound separates from the solution as a liquid phase because the conditions for nucleation and crystal growth are not met.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of purer, larger crystals.
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Q3: After recrystallization, my yield is very low. What are the likely causes?
A: Low recovery can stem from several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved even at low temperatures.
-
Premature crystallization: If crystals form too early in a hot solution during filtration, product is lost.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for maximum crystal formation.
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
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Section 3: Purification by Column Chromatography
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice for separating compounds based on their differential adsorption to the stationary phase.
Troubleshooting & FAQs
Q1: My compound streaks badly on the TLC plate and I get poor separation on the column. Why does this happen?
A: Streaking (tailing) of ketone-containing compounds on silica gel is a common problem.
-
Causality: The lone pair of electrons on the carbonyl oxygen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong interaction can lead to irreversible adsorption or slow, uneven elution, resulting in broad peaks and poor separation.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before use, wash the silica gel with a solvent mixture containing a small amount (0.5-2%) of a non-nucleophilic base like triethylamine.[2][4] This neutralizes the most acidic sites on the silica surface, leading to sharper peaks and better recovery.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral alumina, which is less acidic and often better suited for basic or acid-sensitive compounds.[2][4]
-
Q2: How do I choose the right mobile phase (eluent) for my column?
A: The optimal eluent system should provide good separation of your target compound from its impurities on a TLC plate.
-
TLC Analysis: The goal is to find a solvent system where the Rf value of 1-(3-Bromo-2-methoxyphenyl)ethanone is approximately 0.3-0.4.[2] An Rf in this range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.
-
Starting Point: A mixture of hexane and ethyl acetate is a standard choice for compounds of moderate polarity.[5] Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
Q3: I'm not getting any product off the column, or my recovery is extremely low.
A: This could be due to several issues:
-
Compound Degradation: As mentioned, the compound may be degrading on the acidic silica. Use deactivated silica or an alternative stationary phase.[2][4]
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent and is stuck at the top of the column. A stability test on a TLC plate can help diagnose this.[2]
-
Improper Loading: Overloading the column is a frequent cause of poor separation and recovery. A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1.[4]
Data Presentation: TLC Analysis
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 95:5 | 0.5 - 0.7 | Likely too high for optimal column separation; good for initial screening.[5] |
| 90:10 | 0.3 - 0.5 | Often a good starting point for column chromatography.[5] |
| 80:20 | 0.1 - 0.3 | May result in long elution times but can improve separation of close spots.[5] |
| Note: These are representative values and will vary based on specific impurities and lab conditions. |
Protocol 2: Flash Column Chromatography
-
Select Eluent: Determine the optimal solvent system using TLC analysis.
-
Pack Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and gently tap to ensure even packing, allowing the solvent to drain until it is just above the silica bed. Add a thin layer of sand on top.[2]
-
Load Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" technique often provides superior resolution compared to liquid loading.[2][5]
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. If impurities are close in polarity, a gradient elution (gradually increasing the eluent polarity) may be necessary.[4]
-
Collect & Analyze Fractions: Collect the eluting solvent in a series of test tubes. Monitor the composition of each fraction using TLC.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified 1-(3-Bromo-2-methoxyphenyl)ethanone.
References
- BenchChem. (2025). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. BenchChem Technical Support.
- ChemicalBook. (n.d.). 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. ChemicalBook.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 3-(Bromomethyl)
- BenchChem. (2025).
Sources
"managing exothermic reactions during the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone"
Welcome to the technical support guide for managing exothermic reactions during the Friedel-Crafts acylation synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this specific, and often challenging, synthesis. The inherent exothermicity of this reaction demands rigorous control to ensure safety, yield, and purity.
Introduction: The Chemistry and the Challenge
The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone typically proceeds via a Friedel-Crafts acylation of 2-bromoanisole.[1] In this electrophilic aromatic substitution reaction, an acylating agent (commonly acetyl chloride or acetic anhydride) reacts with the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
The reaction's primary challenge lies in its exothermic nature. The formation of the highly reactive acylium ion and its subsequent reaction with the electron-rich 2-bromoanisole ring releases a significant amount of heat.[4] If not properly managed, this can lead to a rapid temperature increase, solvent boiling, and a dangerous situation known as thermal runaway, where the reaction rate accelerates uncontrollably due to the rising temperature.[5][6] This guide provides the necessary protocols and knowledge to mitigate these risks effectively.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses acute problems that can arise during the experiment. Immediate and correct action is critical for safety and success.
Question: Help! My reaction temperature is rising uncontrollably and my ice bath can't keep it down. What should I do?
Answer: You are likely approaching a thermal runaway condition.[5] Act immediately and safely:
-
Cease Reagent Addition: Immediately stop the addition of the acylating agent or Lewis acid. This cuts off the fuel for the exothermic reaction.
-
Enhance Cooling: If possible, augment your cooling bath. Add more ice and salt (for an ice/brine bath) or switch to a more effective cooling medium like a dry ice/acetone bath if your glassware is rated for the thermal shock.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, you must be prepared to quench the reaction. Have a large, vigorously stirred vessel of crushed ice ready. The safest procedure is to slowly transfer the reaction mixture via a cannula (a flexible, wide-bore tube) into the ice slurry. Never add water or ice directly to the reaction flask, as the localized, violent reaction of water with AlCl₃ can cause dangerous splashing and pressure buildup.[7][8]
Question: I'm observing charring and dark brown material forming at the point of reagent addition. What is causing this?
Answer: This indicates localized overheating. The exothermic reaction is occurring too rapidly in a small area before the heat can be dissipated throughout the bulk mixture.
-
Causality: This is typically caused by adding the reagent too quickly or inadequate stirring. The high local temperature is causing decomposition of the starting materials or product.
-
Solution:
-
Slow the Addition: Reduce the addition rate immediately. A syringe pump is highly recommended for precise, slow addition.
-
Improve Agitation: Ensure your mechanical stirrer is creating a deep vortex and providing vigorous mixing. This is crucial for heat transfer from the reaction zone to the cooling bath.
-
Subsurface Addition: If possible, use a cannula or a long-needled syringe to introduce the reagent below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation.
-
Question: The reaction seemed to proceed smoothly, but my final yield of 1-(3-Bromo-2-methoxyphenyl)ethanone is very low. Could the exotherm be responsible?
Answer: Absolutely. Even if you avoided a full thermal runaway, poor temperature control is a common culprit for low yields.
-
Mechanism of Yield Loss: Excessive heat can promote undesirable side reactions. In Friedel-Crafts acylations, these can include:
-
Polysubstitution: Although the acetyl group is deactivating, high temperatures can sometimes force a second acylation.[2]
-
Decomposition: The starting material, product, or intermediates can degrade at elevated temperatures in the strongly acidic environment.
-
Isomerization or Rearrangement: While less common in acylation than alkylation, high heat can lead to unexpected byproducts.[2]
-
-
Preventative Measures: Strict adherence to the optimal temperature range (typically 0-5 °C for this type of reaction) is paramount for maximizing yield.[9]
Question: During the workup, I added water to my reaction flask and it erupted violently. What did I do wrong?
Answer: This is a critical and common mistake. You have witnessed the highly exothermic and dangerous reaction between the residual Lewis acid catalyst (AlCl₃) and water.[7] This reaction generates a large amount of heat and corrosive HCl gas.[7]
-
The Correct Quenching Protocol: The cardinal rule is to always add the reaction mixture to the quenching medium , never the other way around.[7][10]
-
Prepare a separate, large flask containing a vigorously stirred slurry of crushed ice and water (at least 10-20 times the volume of your reaction mixture).
-
Cool the completed reaction mixture in an ice bath.
-
Slowly and carefully, pour or transfer the reaction mixture in a thin stream into the vortex of the stirred ice slurry.[7]
-
This method ensures that the heat generated by the AlCl₃ hydrolysis is immediately absorbed by the large volume of ice, maintaining a controlled temperature and preventing violent boiling.[8]
-
Frequently Asked Questions (FAQs)
This section provides a deeper understanding of the principles governing the reaction's exothermicity and how to manage it proactively.
Question: What is the fundamental reason this Friedel-Crafts acylation is so exothermic?
Answer: The exothermicity arises from the large, negative enthalpy change (ΔH) of the overall reaction. This is driven by two key steps in the mechanism:[2]
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This is a very favorable process.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-bromoanisole attacks the powerful acylium ion electrophile. The subsequent loss of a proton to restore aromaticity is a strong thermodynamic driving force, releasing significant energy as heat.[10]
Question: What are the most critical parameters I need to control to manage the exotherm?
Answer: Successful and safe management hinges on controlling the rate of heat generation and ensuring efficient heat removal. The key parameters are summarized below.
| Parameter | Role in Exotherm Control | Best Practices & Recommendations |
| Temperature | Directly impacts reaction rate. Lower temperatures slow the reaction, reducing the rate of heat generation. | Maintain a strict internal reaction temperature, typically between 0 °C and 5 °C, using an efficient cooling bath (e.g., ice/water or ice/brine).[9] |
| Reagent Addition Rate | The primary method for controlling the rate of heat generation. | Use a syringe pump for slow, controlled, dropwise addition of the limiting reagent (usually acetyl chloride). This allows the cooling system to keep pace with the heat being produced.[4] |
| Agitation (Stirring) | Crucial for heat transfer. Efficient stirring dissipates localized heat into the bulk solution and to the flask walls for cooling. | Use an overhead mechanical stirrer for reactions larger than 100 mL. A magnetic stir bar may be insufficient to maintain a homogenous temperature profile. |
| Concentration | More concentrated reactions generate more heat per unit volume. | Using an appropriate amount of a suitable solvent (e.g., dichloromethane, dichloroethane) helps to moderate the temperature by increasing the thermal mass of the system. |
| Choice of Lewis Acid | The strength of the Lewis acid affects the reaction rate and thus the exotherm. | Aluminum chloride (AlCl₃) is highly reactive and produces a strong exotherm.[4] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be considered for a more controlled reaction, but may require longer reaction times or higher temperatures, necessitating optimization.[3] |
Question: What is "thermal runaway" and how can I design my experiment to prevent it?
Answer: Thermal runaway is a dangerous positive feedback loop where an increase in temperature causes an increase in the reaction rate, which in turn generates more heat, further increasing the temperature.[5][11] If the rate of heat generation exceeds the rate of heat removal by the cooling system, the reaction can accelerate exponentially, leading to boiling, over-pressurization, and potentially an explosion.[4][6]
Prevention is paramount:
-
Calorimetry Studies: For large-scale reactions, a reaction calorimetry study is essential to understand the total heat of reaction and the rate of heat evolution. This data is used to ensure the cooling system is adequately sized.
-
Controlled Addition: Never mix all reagents at once. The controlled addition of one reagent is the primary safety handle.
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity to absorb the entire heat of the reaction without a significant temperature rise.
-
Emergency Plan: Always have an emergency quenching plan and the necessary equipment ready before you start the reaction.
Visualizing the Workflow
Diagram 1: Exotherm Management Workflow
This diagram illustrates the continuous decision-making process required to maintain temperature control during the reagent addition phase.
Caption: Workflow for real-time exotherm control.
Diagram 2: Troubleshooting Logic for Overheating
This decision tree outlines the logical steps to take when faced with an unexpected temperature rise.
Caption: Decision tree for troubleshooting an overheating reaction.
Detailed Experimental Protocols
Protocol 1: Controlled Reagent Addition
-
Set up a flame-dried, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, and a septum for reagent addition.
-
Charge the flask with 2-bromoanisole and the chosen anhydrous solvent (e.g., dichloromethane).
-
Place the flask in an ice/salt bath and cool the solution to 0 °C with vigorous stirring.
-
Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Load a gas-tight syringe with acetyl chloride and place it on a syringe pump.
-
Position the syringe needle through the septum so that the acetyl chloride is added subsurface.
-
Begin the addition of acetyl chloride at a very slow rate (e.g., 1 equivalent over 1-2 hours).
-
Continuously monitor the internal temperature. If it rises above 5 °C, pause the addition until the temperature returns to the set range.
Protocol 2: Safe Reaction Quenching
-
In a separate, appropriately sized flask, prepare a slurry of crushed ice and water (approx. 10 mL of slurry for every 1 gram of AlCl₃ used). Place this flask in an ice bath and begin vigorous stirring with a mechanical stirrer.
-
Once the reaction is complete (as determined by TLC or other monitoring), ensure the reaction flask is cooled to 0-5 °C.
-
Slowly, in a thin stream, pour the cold reaction mixture into the vigorously stirred ice slurry. Alternatively, for larger scales, use a cannula to transfer the mixture.
-
Maintain vigorous stirring of the quenching slurry throughout the addition.
-
Once the addition is complete, allow the mixture to stir until all the ice has melted and the temperature has equilibrated near 0 °C before proceeding with the aqueous workup and extraction.
References
-
Chem-Station. (2014). Friedel-Crafts Acylation. Chem-Station Int. Ed. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Thermal runaway. Wikipedia. [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?. r/chemistry. [Link]
-
Dragonfly Energy. (n.d.). What Is Thermal Runaway In Batteries?. Dragonfly Energy. [Link]
-
Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Gasmet Technologies. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. gasmet.com [gasmet.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. dragonflyenergy.com [dragonflyenergy.com]
Technical Support Center: Advanced Purification Strategies for 1-(3-Bromo-2-methoxyphenyl)ethanone
Welcome to the technical support guide for the purification of 1-(3-Bromo-2-methoxyphenyl)ethanone , a key intermediate in pharmaceutical synthesis. Standard silica gel column chromatography is often the default method, but it can be time-consuming, suffer from yield loss due to compound instability on silica, and may not effectively separate closely-related impurities.[1] This guide provides in-depth, field-proven alternative purification techniques, complete with step-by-step protocols and troubleshooting FAQs to address common experimental challenges.
Our approach is built on explaining the causality behind each step, empowering you to adapt and optimize these methods for your specific needs.
Logical Workflow for Selecting a Purification Technique
Before proceeding, it's crucial to select the most appropriate technique based on the scale of your synthesis and the nature of the impurities. The following decision tree illustrates a logical workflow.
Caption: Workflow for selecting the optimal purification method.
Technique 1: Recrystallization
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Screening (Microscale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list in the table below (start with 0.5 mL).
-
Good Single Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating (e.g., in a 70-80°C water bath).
-
Good Solvent System (e.g., Ethanol/Water): The compound should be highly soluble in the primary solvent (e.g., ethanol) at all temperatures. The secondary solvent (anti-solvent, e.g., water) should be miscible with the first, but the compound should be insoluble in it.
-
-
Main Recrystallization Procedure:
-
Place your crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent (or primary solvent) to completely dissolve the material. Maintain the solution just below the solvent's boiling point.
-
If using a solvent system, once dissolved, add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (Buchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation: Recommended Solvent Systems
| Solvent/System | Solubility Profile | Advantages | Disadvantages & Mitigation |
| Ethanol | Moderately soluble cold, very soluble hot. | Readily available, low toxicity, good for moderately polar compounds. | May require cooling to very low temperatures for good recovery. |
| Isopropanol | Similar to ethanol but less polar. | Good alternative if ethanol is too strong a solvent. | Higher boiling point requires more careful heating. |
| Ethyl Acetate / Hexane | Soluble in EtOAc, insoluble in hexane. | Excellent for tuning polarity. Allows for precise control over precipitation.[2] | Requires careful addition of hexane to avoid "oiling out." Add anti-solvent slowly at an elevated temperature. |
| Ethanol / Water | Soluble in ethanol, insoluble in water. | Cost-effective, very effective for compounds with hydrogen bond acceptors.[3] | Can also lead to "oiling out" if water is added too quickly or the solution is too concentrated. |
Troubleshooting & FAQs for Recrystallization
-
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
-
A1: Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with lower-purity starting material or when the solution is cooled too rapidly.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (~5-10% more volume) to reduce the saturation level. Allow the solution to cool much more slowly. If it persists, consider using a different solvent system with a lower boiling point.
-
-
Q2: Crystal recovery is very low. What are the likely causes?
-
A2: Causality: This typically results from using too much solvent during dissolution, incomplete precipitation, or washing the final crystals with room-temperature solvent.
-
Solution: First, try concentrating the filtrate (the liquid that passed through the filter) by boiling off some solvent and attempting a second crystallization. For future runs, use the absolute minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing the collected crystals.
-
-
Q3: The purified material is still not pure enough according to TLC/NMR.
-
A3: Causality: The impurity may have very similar solubility properties to your target compound. Alternatively, the crystals may have formed too quickly, trapping impurities within the crystal lattice.
-
Solution: A second recrystallization is often effective. Ensure the cooling process is as slow as possible. If an impurity is of a different chemical nature (e.g., a basic impurity), a pre-purification liquid-liquid extraction step with dilute acid might be necessary.[4]
-
Technique 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)
When high-purity material (>99.5%) is required, or when impurities are structurally very similar to the target compound, preparative HPLC is the method of choice.[5][6] It offers superior separation power compared to other techniques.[7]
Experimental Protocol: Method Development and Scale-Up
-
Analytical Method Development:
-
The first step is to develop a robust separation on an analytical scale (e.g., 4.6 mm ID column).[8]
-
Column: Start with a C18 stationary phase.
-
Mobile Phase: A common starting point is a gradient of Acetonitrile (ACN) and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to improve peak shape. Methanol can be used as an alternative to ACN and may offer different selectivity.[7]
-
Gradient: A typical scouting gradient is 10-95% ACN over 15 minutes.
-
Optimization: Adjust the gradient to achieve a resolution (Rs) of >1.5 between the target peak and its nearest impurity.
-
-
Loading Study & Scale-Up:
-
Once the analytical method is optimized, perform a loading study by injecting progressively larger amounts onto the analytical column until the resolution begins to degrade.[8] This determines the loading capacity of the stationary phase.
-
Scale the method to a preparative column (e.g., 21.2 mm or 50 mm ID) packed with the same stationary phase. The flow rate and injection volume are scaled geometrically based on the column cross-sectional area.
-
-
Purification and Fraction Collection:
-
Dissolve the crude material in a suitable solvent (ideally the mobile phase) at a high concentration (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved and filtered before injection.[9]
-
Perform the preparative run and collect fractions corresponding to the target peak using a fraction collector triggered by UV absorbance.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., ACN) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final pure compound as a fluffy solid. This is particularly important when using volatile buffers like TFA or formic acid.[8]
-
Troubleshooting & FAQs for Preparative HPLC
-
Q1: My peak shape is poor (fronting or tailing) in the preparative run.
-
A1: Causality: Peak fronting is a classic sign of column overloading.[6][8] Peak tailing can be caused by secondary interactions with the stationary phase or sample degradation.
-
Solution: For fronting, reduce the injection mass. For tailing, ensure the mobile phase pH is appropriate for the analyte; the addition of an acid modifier like TFA often resolves issues with basic sites on the silica backbone.
-
-
Q2: The backpressure in the system is unexpectedly high.
-
A2: Causality: High backpressure is usually caused by a clog in the system, often from precipitated sample or buffer.
-
Solution: Always filter your sample through a 0.45 µm filter before injection. If pressure is still high, check for blockages in the lines or on the column inlet frit. A column wash procedure, as recommended by the manufacturer, may be necessary.
-
-
Q3: I can't get baseline resolution between my compound and an impurity.
-
A3: Causality: The selectivity of the current method is insufficient.
-
Solution: Method optimization is required. Try changing the organic modifier (e.g., from acetonitrile to methanol) as this can significantly alter selectivity.[7] Alternatively, you can try a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
Caption: Troubleshooting workflow for poor HPLC resolution.
References
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva (via Dutscher). Retrieved from [Link]
-
Trouble Shooting Guide for Industrial Membrane Cleaning. (n.d.). PWT Chemicals. Retrieved from [Link]
-
2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]
- Acetophenone purification. (1984). Google Patents (US4433173A).
-
LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com. Retrieved from [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]
-
Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from [Link]
-
Preparative HPLC Purification. (n.d.). Ardena. Retrieved from [Link]
-
SUPPORTING INFORMATION FOR: ... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. (2008). National Institutes of Health (PMC). Retrieved from [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
"impact of reagent quality on the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone"
Welcome to the technical support center for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical impact of reagent quality. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Introduction: The Critical Role of Reagent Quality
The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone, a key intermediate in various pharmaceutical and organic synthesis pathways, is most commonly achieved via the Friedel-Crafts acylation of 2-bromoanisole.[1][2] This electrophilic aromatic substitution reaction is highly sensitive to the purity of the starting materials and catalysts involved.[3] Even minor impurities in the 2-bromoanisole, acetyl chloride, or the Lewis acid catalyst can lead to significantly reduced yields, the formation of unwanted byproducts, and complex purification challenges. This guide will provide a comprehensive overview of how to mitigate these issues by emphasizing stringent quality control of all reagents.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), so critical in this synthesis?
A1: The Lewis acid catalyst, typically AlCl₃, is essential for generating the highly electrophilic acylium ion from acetyl chloride.[4] The catalyst's effectiveness is severely compromised by the presence of moisture. Aluminum chloride reacts vigorously with water to form aluminum hydroxide and hydrochloric acid, which deactivates the catalyst. Therefore, using anhydrous AlCl₃ and maintaining strictly anhydrous reaction conditions are paramount for successful acylation. Low-quality or improperly stored AlCl₃ can be a primary cause of low to no product formation.[3]
Q2: What are the common impurities in acetyl chloride, and how do they affect the reaction?
A2: Acetyl chloride is susceptible to hydrolysis, reacting with moisture to form acetic acid and hydrochloric acid.[5][6] The presence of acetic acid can lead to the formation of side products, while excess HCl can interfere with the catalytic cycle. A purity of 99% or higher is generally recommended for this reaction.[5] It is crucial to use freshly opened or properly stored acetyl chloride and to verify its purity, often through methods like Gas Chromatography (GC) or titration.[5][]
Q3: Can impurities in the starting material, 2-bromoanisole, impact the synthesis?
A3: Yes, impurities in 2-bromoanisole can significantly affect the reaction outcome. Isomeric impurities, such as 3-bromoanisole or 4-bromoanisole, can lead to the formation of undesired regioisomers of the final product, complicating purification. Other organic impurities might react with the acylating agent or the catalyst, consuming the reagents and lowering the yield of the desired product. It is advisable to use high-purity 2-bromoanisole (typically ≥97%) and to verify its identity and purity using analytical techniques like NMR or GC-MS.[8]
Q4: I am observing multiple spots on my TLC plate post-reaction. What could be the cause?
A4: The presence of multiple products can be attributed to several factors related to reagent quality.[3] As mentioned, isomeric impurities in the 2-bromoanisole can lead to different product isomers. Additionally, the use of a deactivated or insufficient amount of Lewis acid catalyst can result in incomplete reaction, showing both starting material and product. Polysubstitution, where more than one acyl group is added to the aromatic ring, can also occur, although it is less common in Friedel-Crafts acylation due to the deactivating effect of the ketone product.[1] Optimizing the stoichiometry of the reagents and ensuring their high purity can help minimize the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause Related to Reagent Quality | Recommended Solution & Rationale |
| Low to No Product Formation | Inactive Lewis Acid Catalyst: The aluminum chloride (AlCl₃) may have been exposed to moisture, leading to deactivation.[3] | Use fresh, high-purity, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Degraded Acetyl Chloride: The acetyl chloride may have hydrolyzed to acetic acid and HCl due to improper storage.[5][6] | Use a fresh bottle of high-purity (≥99%) acetyl chloride. Verify purity via GC if possible. Store acetyl chloride in a cool, dry place with a tightly sealed cap.[9] | |
| Low Yield with Starting Material Remaining | Insufficiently Pure Lewis Acid: A lower purity grade of AlCl₃ may not provide enough active catalyst to drive the reaction to completion. | Use a higher grade of anhydrous AlCl₃. A stoichiometric amount or more is often required as the product ketone can form a complex with the catalyst.[1] |
| Impure 2-Bromoanisole: The presence of non-reactive impurities in the starting material reduces the effective concentration of the reactant. | Purify the 2-bromoanisole by distillation or column chromatography before use. Confirm purity using analytical methods like GC or NMR.[][10] | |
| Presence of Multiple Products (Isomers/Byproducts) | Isomeric Impurities in 2-Bromoanisole: Contamination with other bromoanisole isomers will lead to the formation of corresponding product isomers. | Source high-purity 2-bromoanisole (≥97%). Analyze the starting material by GC to check for isomeric purity. |
| Side Reactions due to Impurities: Reactive impurities in any of the reagents can lead to the formation of unexpected byproducts. | Ensure all reagents meet high-purity standards. Consider purifying reagents if their quality is questionable. | |
| Difficult Product Purification | Formation of Colored Impurities: Impurities in the reagents can lead to the formation of colored byproducts that are difficult to remove. | Use high-purity, colorless reagents. Activated carbon treatment during workup may help remove some colored impurities. |
Visualizing the Impact of Reagent Quality
A streamlined workflow is crucial for a successful synthesis. The following diagram illustrates the key quality control checkpoints.
Caption: Workflow for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone emphasizing reagent quality control.
Experimental Protocols
Protocol 1: Quality Assessment of Reagents
-
2-Bromoanisole:
-
Acetyl Chloride:
-
Aluminum Chloride (Anhydrous):
-
Appearance: Should be a fine, white to pale yellow powder.
-
Handling: Must be handled in a glovebox or under a stream of inert gas to prevent exposure to atmospheric moisture.
-
Protocol 2: Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
Reaction Mechanism:
Caption: Simplified mechanism of Friedel-Crafts acylation for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).
-
Catalyst Suspension: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Slowly add high-purity acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve high-purity 2-bromoanisole (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the addition funnel, maintaining a low temperature (0-5 °C).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and water.
-
Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the identity and purity of the final product using NMR, GC-MS, and melting point determination.[10][12]
References
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- 2-BROMO-1-(3,5-DICHLORO-2-METHOXYPHENYL)ETHANONE synthesis - chemicalbook. (n.d.). Google Cloud.
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- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Google Cloud.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Google Cloud.
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- Acetyl Chloride at Attractive Prices High Purity Technical Grade - Hemanshu Chemicals. (n.d.). Google Cloud.
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Validation & Comparative
A Comparative Guide to Structural Confirmation: The Case of 1-(3-Bromo-2-methoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
In the synthesis of novel organic compounds, the final, unequivocal confirmation of a molecule's three-dimensional structure is paramount. While a suite of spectroscopic techniques provides essential clues, each method comes with inherent limitations. This guide presents a comparative analysis of standard analytical techniques versus the definitive method of single-crystal X-ray crystallography for the structural elucidation of a target molecule, 1-(3-Bromo-2-methoxyphenyl)ethanone. We will explore the strengths and weaknesses of each technique, demonstrating why X-ray crystallography remains the gold standard for absolute structural assignment.[1][2]
The Analytical Challenge: Piecing Together the Puzzle
Following a synthetic route, the organic chemist is faced with a critical question: "Have I made the correct molecule?" The target, 1-(3-Bromo-2-methoxyphenyl)ethanone, presents a specific challenge. While the presence of the constituent parts—a benzene ring, a bromine atom, a methoxy group, and an acetyl group—can be inferred, their precise arrangement (i.e., their regiochemistry) requires unambiguous proof. Is the bromine at position 3 and the methoxy at position 2, or is it the other way around? Could they be at other positions entirely? Answering this requires a multi-faceted analytical approach.
Let's consider the information provided by routine spectroscopic methods:
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the mass-to-charge ratio (m/z) of a molecule, which can be used to calculate its molecular weight.[3] For our target molecule (C₉H₉BrO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.[4] The presence of bromine is typically evident from a characteristic M+2 isotopic pattern, where two peaks of nearly equal intensity are observed for the molecular ion, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
-
What MS Tells Us: The molecular formula is correct.
-
What MS Doesn't Tell Us: The connectivity of the atoms. It cannot distinguish between isomers like 1-(3-Bromo-2-methoxyphenyl)ethanone and 1-(2-Bromo-3-methoxyphenyl)ethanone.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[5] For 1-(3-Bromo-2-methoxyphenyl)ethanone, we would expect to see:
-
A strong, sharp absorption around 1680 cm⁻¹ , characteristic of a conjugated ketone (C=O stretch).[6]
-
Absorptions in the 3100-3000 cm⁻¹ range, indicating C-H stretching on the aromatic ring.[7]
-
Absorptions just below 3000 cm⁻¹ for the C-H stretches of the methyl groups (acetyl and methoxy).[7]
-
C-O stretching bands for the ether and ketone.
-
What IR Tells Us: The key functional groups (ketone, aromatic ring, ether linkage) are present.
-
What IR Doesn't Tell Us: The substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for deducing the carbon-hydrogen framework of an organic molecule.[8][9][10] A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) can build a picture of atomic connectivity.[11]
-
¹H NMR: Would show distinct signals for the three aromatic protons, the methoxy protons, and the acetyl protons. The integration (area under the peaks) would confirm the number of protons in each environment (e.g., 3H for the methoxy group).[12] The splitting patterns (coupling) between the aromatic protons could provide strong evidence for their relative positions (ortho, meta, para).
-
¹³C NMR: Would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, methyl).[13]
-
What NMR Tells Us: Provides a detailed map of the C-H framework and connectivity, making it the best spectroscopic method for distinguishing between isomers.
-
What NMR Can't Confirm Unambiguously: In complex or crowded molecules, overlapping signals or ambiguous coupling patterns can sometimes lead to incorrect assignments. While extremely powerful, it provides a structural model based on inference through-bond and through-space correlations rather than a direct image.[11] Furthermore, it provides no information about the molecule's arrangement in the solid state.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR can build a very strong case for a particular structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[2][14] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with it.[15][16]
The fundamental principle is Bragg's Law (nλ = 2d sinθ) , which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the distance between crystal lattice planes (d).[17][18][19] By measuring the angles and intensities of the diffracted X-rays, a 3D map of the electron density within the crystal can be generated, revealing the exact position of every atom.[20][21]
Workflow for Structural Confirmation by X-ray Crystallography
The process from a synthesized compound to a confirmed structure follows a well-defined path.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the question being asked. For routine reaction monitoring, TLC and NMR might suffice. For absolute proof of structure, especially for a new chemical entity intended for drug development, X-ray crystallography is indispensable.
| Feature | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | NMR Spectroscopy | X-ray Crystallography |
| Information Provided | Molecular Weight & Formula | Functional Groups | Atomic Connectivity (C-H Framework) | Absolute 3D Atomic Arrangement |
| Sample State | Solid, Liquid, Gas | Solid, Liquid, Gas | Solution | Single Crystal |
| Key Strength | Confirms elemental composition.[3] | Rapid functional group identification.[22] | Detailed structural puzzle-solving.[10] | Unambiguous structure determination.[14][23] |
| Key Limitation | Cannot distinguish isomers. | Provides limited connectivity data. | Can be ambiguous in complex cases. | Requires a suitable single crystal.[24] |
| Use Case for Topic | Confirms C₉H₉BrO₂ formula. | Confirms ketone & ether groups. | Proposes the 1,2,3-substitution pattern. | Definitively confirms the 1,2,3-pattern. |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines the detailed methodology for confirming the structure of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Objective: To obtain an unambiguous, atomic-resolution 3D structure of the title compound.
Step 1: Crystal Growth (The Critical Hurdle) The most challenging step is often growing a diffraction-quality single crystal.[24]
-
Material: Use highly purified 1-(3-Bromo-2-methoxyphenyl)ethanone (>99% purity).
-
Method - Slow Evaporation:
-
Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The goal is a near-saturated solution.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant, cool temperature.
-
Monitor over several days to weeks for the formation of small, clear, well-defined crystals (ideally 0.1-0.3 mm in size).[25]
-
Step 2: Crystal Mounting and Data Collection
-
Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryoloop using a drop of cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a modern detector (e.g., CCD or CMOS).[26]
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) while rotating the crystal through various angles.[20] A full dataset may consist of hundreds of images.
-
Step 3: Data Processing and Structure Solution
-
Integration & Scaling: Software is used to identify the diffraction spots on each frame, measure their intensities, and scale the data from all frames to create a single reflection file.[27]
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares minimization until the calculated diffraction pattern closely matches the observed one. The quality of the fit is assessed by the R-factor (a low R-factor indicates a good fit).[27]
Step 4: Data Visualization and Reporting
-
The final refined structure is visualized using software like OLEX2 or Mercury.
-
The data is typically reported in a standard Crystallographic Information File (CIF) format, which is a text file containing all experimental and structural details.[28][29][30]
Results and Discussion: Hypothetical Data for 1-(3-Bromo-2-methoxyphenyl)ethanone
A successful X-ray crystallographic experiment would yield a definitive structure, resolving all ambiguities left by spectroscopy.
Table 2: Illustrative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₉H₉BrO₂ |
| Formula Weight | 229.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.12, 14.56, 7.89 |
| α, β, γ (°) | 90, 105.3, 90 |
| Volume (ų) | 900.1 |
| Z (molecules/unit cell) | 4 |
| Final R-factor (R1) | 0.035 |
| Goodness-of-Fit (GooF) | 1.05 |
The resulting 3D model would explicitly show:
-
The planar benzene ring.
-
The acetyl group (-COCH₃) attached to carbon 1.
-
The methoxy group (-OCH₃) attached to carbon 2.
-
The bromine atom attached to carbon 3.
-
Precise bond lengths and angles, confirming, for example, the partial double-bond character between the ring and the carbonyl carbon due to conjugation.
This direct visualization provides incontrovertible evidence that the synthesized product is indeed 1-(3-Bromo-2-methoxyphenyl)ethanone and not any other isomer.
Conclusion
While techniques like MS, IR, and NMR are indispensable tools in the daily workflow of a synthetic chemist for proposing and supporting a structure, they build a circumstantial case. For absolute, unambiguous structural proof required for publication, patent applications, or regulatory submission in drug development, single-crystal X-ray crystallography is the definitive and authoritative method.[1][2] It moves beyond inference to provide a direct, high-resolution image of the molecular reality, leaving no doubt as to the identity and three-dimensional nature of a compound.
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography . Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized 1-(3-Bromo-2-methoxyphenyl)ethanone by HPLC: A Comparative Methodological Approach
Introduction: The Imperative of Purity in Synthetic Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(3-Bromo-2-methoxyphenyl)ethanone is a valuable synthetic intermediate, and its purity directly influences the quality, yield, and impurity profile of subsequent products. Even trace impurities can carry through a synthetic route, potentially leading to adverse effects or complicating regulatory approval.
High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for purity determination in the pharmaceutical industry.[1][2][3] Its high resolution, sensitivity, and quantitative accuracy make it the ideal tool for separating the main compound from starting materials, by-products, and isomers.[3] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of synthesized 1-(3-Bromo-2-methoxyphenyl)ethanone, offering researchers a framework for selecting the appropriate analytical strategy based on their specific needs, from rapid in-process checks to rigorous final quality control.
Synthetic Context: Anticipating Potential Impurities
To develop a robust analytical method, one must first understand the potential impurities that can arise from the synthesis. A common route to 1-(3-Bromo-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromoanisole using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[4][5][6]
This electrophilic aromatic substitution reaction, while effective, can generate several impurities:
-
Unreacted Starting Materials: Residual 2-bromoanisole.
-
Isomeric By-products: Acylation can occur at other positions on the aromatic ring, with the primary isomer of concern being 1-(5-bromo-2-methoxyphenyl)ethanone, where acylation occurs para to the methoxy group.
-
Over-acylated Products: Although the acetyl group is deactivating, trace amounts of di-acylated products may form under harsh conditions.[4]
-
Hydrolysis Products: If water is present, acetyl chloride can hydrolyze to acetic acid.
A successful HPLC method must be able to selectively resolve the main peak from these potential contaminants.
Caption: Workflow for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone.
Comparative HPLC Methodologies
We will compare two RP-HPLC methods: a rapid isocratic method suitable for high-throughput screening and in-process controls, and a high-resolution gradient method designed for comprehensive purity profiling and validation.
Method A: Rapid Isocratic Analysis
This method is designed for speed and simplicity. By using a single, constant mobile phase composition (isocratic elution), it allows for very short run times and minimal system equilibration between injections.
-
Rationale: The primary goal is to quickly assess the conversion of the starting material and the approximate purity of the main product. It is most effective when the main impurities are significantly more or less polar than the product, resulting in easy separation. The choice of a C18 column is standard for small molecules, providing good hydrophobic retention.[7][8]
Method B: High-Resolution Gradient Analysis
This method employs a gradient elution, where the mobile phase composition changes over the course of the analysis. This allows for superior resolution of complex mixtures.
-
Rationale: The analysis starts with a weaker mobile phase (higher aqueous content) to retain and resolve early-eluting polar compounds. The organic content is then gradually increased to elute the main compound and, finally, any strongly retained, non-polar impurities. This approach is critical for separating structurally similar compounds like isomers.[8][9] The addition of 0.1% formic acid to the mobile phase helps to protonate silanol groups on the silica support and any acidic/basic analytes, leading to sharper, more symmetrical peaks.
Experimental Protocols
The following protocols are self-validating frameworks. Adherence to system suitability tests before each analytical run is mandatory for ensuring trustworthy data.
Protocol 1: Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2-bromoanisole (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain the final product.
Protocol 2: HPLC Method A - Isocratic Analysis
-
System Preparation: Use an HPLC system with a UV detector. Equilibrate the entire system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 10 mL of mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[10]
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.
Protocol 3: HPLC Method B - Gradient Analysis
-
System Preparation: Use an HPLC or UPLC system with a Diode Array Detector (DAD). Purge both mobile phase lines and equilibrate the column at initial conditions for 10 minutes.
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD, monitor at 254 nm, acquire data from 200-400 nm for peak purity analysis.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 30% B
-
15.0 min: 30% B (Post-run equilibration)
-
-
Sample Preparation: Prepare the sample as in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
System Suitability & Analysis: Follow the same procedure as in Method A.
Caption: General analytical workflow for HPLC purity determination.
Comparative Data Analysis
The choice between methods depends on the analytical objective. The table below presents hypothetical, yet realistic, data comparing the performance of the two methods on a synthesized batch of 1-(3-Bromo-2-methoxyphenyl)ethanone.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale & Insights |
| Run Time (min) | 8 | 15 | Method A is nearly twice as fast, ideal for quick checks. |
| Main Peak Purity (%) | 99.6 | 99.1 | Method B resolved a co-eluting impurity, providing a more accurate purity value. |
| Impurity Detected | 2-bromoanisole (0.2%), Unknown 1 (0.2%) | 2-bromoanisole (0.2%), Isomer (0.5%) , Unknown 1 (0.2%) | The key advantage of Method B is its ability to resolve the critical isomeric impurity. |
| Resolution (Rs) of Isomer | 1.1 (Co-eluting) | > 2.0 | A resolution of >1.5 is generally required for baseline separation. Method A fails this criterion. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | The gradient method often provides better sensitivity due to sharper peaks (higher efficiency). |
| Best Application | In-process control, reaction monitoring | Final product release, stability testing, method validation | Choose the method that fits the required level of analytical rigor. |
Method Validation Principles (ICH Q2(R1))
For drug development, any analytical method must be validated to prove it is suitable for its intended purpose.[2][11][12] While a full validation is beyond this guide's scope, key parameters include:
-
Specificity: Method B demonstrates superior specificity by proving it can resolve the main peak from its most likely impurities, particularly the structural isomer.
-
Linearity: The method's response should be directly proportional to the analyte concentration over a defined range (e.g., from LOQ to 120% of the target concentration).[10]
-
Accuracy: Assessed by analyzing samples with a known amount of spiked analyte (recovery study).[11]
-
Precision: Evaluated at two levels: repeatability (multiple analyses by one analyst on one day) and intermediate precision (analyses on different days or by different analysts).[12]
-
Robustness: The method's ability to remain unaffected by small, deliberate changes in parameters like mobile phase composition (±2%), temperature (±2°C), or flow rate (±0.1 mL/min).[13]
Caption: Decision logic for selecting the appropriate HPLC method.
Conclusion
The purity analysis of synthesized 1-(3-Bromo-2-methoxyphenyl)ethanone requires a carefully selected HPLC strategy. While a rapid isocratic method offers significant advantages for throughput during process monitoring, it may mask critical impurities and provide an inaccurately high purity value. A high-resolution gradient method, though more time-consuming, provides the necessary resolving power to separate closely related species like isomers, ensuring a true and accurate assessment of product quality. For regulatory submissions and final product release, the comprehensive data and higher confidence provided by a validated, high-resolution gradient method are indispensable.
References
-
International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures". [Link]
-
Pharmaguideline, "Steps for HPLC Method Validation". [Link]
-
PubMed, "Reverse-phase HPLC analysis and purification of small molecules". [Link]
-
Thermo Fisher Scientific via YouTube, "Mastering Small Molecule Reversed-Phase Method Development". [Link]
-
Hovione, "Small Molecule Development Analytical Methods for Faster Time to Market". [Link]
-
IJARSCT, "Advances, Applications, and Challenges in RP HPLC Method Development". [Link]
-
Pharma's Almanac, "Navigating HPLC Method Development: Tips for Success". [Link]
-
Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW". [Link]
-
LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies". [Link]
-
Acta Scientific, "New Method Development by HPLC and Validation as per ICH Guidelines". [Link]
-
Moravek, "Why Is HPLC Ideal for Chemical Purity Testing?". [Link]
-
Organic Chemistry Portal, "Friedel-Crafts Acylation". [Link]
-
Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems". [Link]
-
Wikipedia, "Friedel–Crafts reaction". [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. moravek.com [moravek.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. hovione.com [hovione.com]
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- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
A Comparative Guide to the Synthetic Routes of 1-(3-Bromo-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted acetophenones is a cornerstone of medicinal chemistry and drug development, providing key intermediates for a wide array of pharmacologically active molecules. Among these, 1-(3-Bromo-2-methoxyphenyl)ethanone stands as a valuable building block. This guide offers an in-depth comparison of four distinct synthetic routes to this compound, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone presents a fascinating challenge in regioselectivity, requiring the precise installation of three different substituents on the benzene ring. The interplay of the directing effects of the methoxy, bromo, and incoming acetyl groups dictates the feasibility and outcome of each synthetic approach. This guide will explore the following four strategic pathways:
-
Route 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation of 2-Bromoanisole. A direct approach to introduce the acetyl group onto the pre-brominated and methylated aromatic ring.
-
Route 2: Electrophilic Aromatic Substitution via Bromination of 2-Methoxyacetophenone. This strategy involves the late-stage introduction of the bromine atom onto the acetophenone backbone.
-
Route 3: Directed ortho-Metalation (DoM) of 2-Bromoanisole followed by Acylation. A powerful technique for achieving high regioselectivity through the use of a directing group.
-
Route 4: Synthesis from 3-Bromo-2-methoxybenzoic Acid. A multi-step approach that builds the ketone functionality from a carboxylic acid precursor.
Below, we delve into the specifics of each route, offering a balanced view of their advantages and disadvantages, supported by detailed experimental procedures.
Route 1: Friedel-Crafts Acylation of 2-Bromoanisole
This classical approach utilizes the Friedel-Crafts acylation to introduce the acetyl group onto 2-bromoanisole. The success of this route hinges on the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the bromo group (-Br) is a deactivating, ortho-, para-director. In this case, the powerful activating effect of the methoxy group is expected to dominate, directing the incoming electrophile. However, the steric hindrance from the adjacent bromo group might influence the regiochemical outcome.
Mechanistic Rationale: The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich aromatic ring of 2-bromoanisole. The methoxy group strongly activates the positions ortho and para to it. The position para to the methoxy group is also meta to the bromo group, making it sterically accessible and electronically favorable. The position ortho to the methoxy group and meta to the bromo group (the 3-position) is another potential site of acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Electrophilic Aromatic Substitution: Prepare a solution of 2-bromoanisole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the 2-bromoanisole solution dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Advantages and Disadvantages of Route 1
| Advantages | Disadvantages |
| Directness: A one-step synthesis from a readily available starting material. | Regioselectivity Issues: Potential for the formation of isomeric products, particularly the 5-acetyl derivative, which may complicate purification. |
| Well-established Reaction: The Friedel-Crafts acylation is a widely understood and utilized reaction in organic synthesis. | Harsh Conditions: Requires a stoichiometric amount of a strong Lewis acid (AlCl₃), which is moisture-sensitive and can lead to corrosive byproducts (HCl). |
| Scalability: The procedure can be readily scaled for larger-scale synthesis. | Substrate Limitations: The presence of the deactivating bromo group may require more forcing conditions compared to the acylation of anisole itself. |
Route 2: Bromination of 2-Methoxyacetophenone
This approach introduces the bromine atom in the final step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the activating methoxy group and the deactivating, meta-directing acetyl group. The methoxy group will direct the incoming bromine to its ortho and para positions. The acetyl group will direct to the meta positions. The position that is ortho to the methoxy group and meta to the acetyl group is the desired 3-position.
Mechanistic Rationale: The bromination of 2-methoxyacetophenone can be achieved using various brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent. The methoxy group strongly activates the ring towards electrophilic attack, and its ortho, para-directing effect is dominant. The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position. The convergence of these directing effects should favor bromination at the 3-position.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve 2-methoxyacetophenone (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of acetic acid and water in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Advantages and Disadvantages of Route 2
| Advantages | Disadvantages |
| Convergent Synthesis: The key aromatic substitution is performed late in the synthesis. | Potential for Side Reactions: Over-bromination or bromination at other positions on the ring can occur, leading to a mixture of products. |
| Milder Conditions: Bromination with NBS can often be carried out under milder conditions compared to Friedel-Crafts acylation. | Regioselectivity Concerns: While the directing groups favor the desired product, the formation of other isomers is possible and may require careful purification. |
| Availability of Starting Material: 2-Methoxyacetophenone is a commercially available and relatively inexpensive starting material. | Handling of Brominating Agents: Bromine is corrosive and toxic, while NBS is a safer alternative but still requires careful handling. |
Route 3: Directed ortho-Metalation (DoM) of 2-Bromoanisole
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings. In this route, the methoxy group of 2-bromoanisole acts as a directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (the 3-position) by a strong organolithium base. The resulting aryllithium species is then quenched with an appropriate acetylating agent.
Mechanistic Rationale: The reaction begins with the coordination of an organolithium reagent, typically n-butyllithium (n-BuLi), to the oxygen atom of the methoxy group in 2-bromoanisole. This coordination directs the deprotonation to the sterically accessible and electronically activated ortho position, forming a 3-lithio-2-methoxyphenyl bromide intermediate. This intermediate is then reacted with an electrophilic acetyl source, such as N,N-dimethylacetamide, to introduce the acetyl group.
Experimental Protocol: Directed ortho-Metalation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-bromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Acylation: In a separate flame-dried flask, prepare a solution of N,N-dimethylacetamide (1.2 eq.) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography.
Advantages and Disadvantages of Route 3
| Advantages | Disadvantages |
| High Regioselectivity: The DoM strategy offers excellent control over the position of acylation, leading primarily to the desired 3-substituted product. | Strictly Anhydrous and Inert Conditions: Requires the use of pyrophoric organolithium reagents and strictly anhydrous and inert reaction conditions, which may be challenging for some laboratories. |
| Generality: This method is applicable to a wide range of substituted aromatics. | Cryogenic Temperatures: The reaction is typically carried out at very low temperatures (-78 °C), which requires specialized equipment. |
| Avoidance of Strong Lewis Acids: This route avoids the use of harsh Lewis acids like AlCl₃. | Potential for Halogen-Metal Exchange: There is a possibility of halogen-metal exchange between the aryllithium and the bromo-substituent, although at low temperatures, ortho-deprotonation is generally favored. |
Route 4: Synthesis from 3-Bromo-2-methoxybenzoic Acid
This route involves the conversion of a carboxylic acid to a ketone. This is a versatile strategy that can be accomplished through several methods. A common approach is to convert the carboxylic acid to an acyl chloride, which is then reacted with an organometallic reagent, such as a Gilman reagent (a lithium diorganocuprate), to form the ketone.
Mechanistic Rationale: 3-Bromo-2-methoxybenzoic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a lithium dimethylcuprate ((CH₃)₂CuLi), which is a soft nucleophile that selectively adds once to the acyl chloride to form the ketone, without further addition to the ketone product.
Experimental Protocol: Synthesis via Gilman Reagent
-
Preparation of the Acyl Chloride: In a flame-dried round-bottom flask, suspend 3-bromo-2-methoxybenzoic acid (1.0 eq.) in an excess of thionyl chloride (2-3 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-bromo-2-methoxybenzoyl chloride.
-
Preparation of the Gilman Reagent: In a separate flame-dried Schlenk flask under an argon atmosphere, suspend copper(I) iodide (0.5 eq.) in anhydrous diethyl ether or THF at -78 °C. Add methyllithium (1.0 eq., solution in diethyl ether) dropwise to the stirred suspension. The solution will change color, indicating the formation of the lithium dimethylcuprate reagent.
-
Ketone Formation: To the freshly prepared Gilman reagent at -78 °C, add a solution of the crude 3-bromo-2-methoxybenzoyl chloride (1.0 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography.
Advantages and Disadvantages of Route 4
| Advantages | Disadvantages |
| High Regioselectivity: This route offers excellent regiochemical control as the substitution pattern is pre-defined in the starting material. | Multi-step Synthesis: This is a longer synthetic sequence compared to the direct acylation or bromination methods. |
| Milder Conditions for Ketone Formation: The use of Gilman reagents allows for the selective formation of the ketone under relatively mild conditions. | Use of Organometallic Reagents: Requires the preparation and handling of organolithium and organocuprate reagents under anhydrous and inert conditions. |
| Versatility: This approach is adaptable for the synthesis of various ketones by changing the organocuprate reagent. | Atom Economy: The conversion of the carboxylic acid to the acyl chloride and subsequent reaction with the Gilman reagent results in a lower overall atom economy. |
Comparative Analysis of the Synthetic Routes
| Route | Starting Material | Key Transformation | Regioselectivity | Yield | Conditions |
| 1: Friedel-Crafts Acylation | 2-Bromoanisole | Electrophilic Aromatic Substitution | Moderate to Good | Moderate | Harsh (Lewis Acid) |
| 2: Bromination | 2-Methoxyacetophenone | Electrophilic Aromatic Substitution | Good | Good to High | Mild to Moderate |
| 3: Directed ortho-Metalation | 2-Bromoanisole | Directed ortho-Lithiation-Acylation | Excellent | Good to High | Strict Anhydrous/Inert, Cryogenic |
| 4: From Carboxylic Acid | 3-Bromo-2-methoxybenzoic Acid | Acyl Chloride formation, Gilman reaction | Excellent | Good | Multi-step, Anhydrous/Inert |
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of each synthetic route.
Figure 1: Overview of the four synthetic pathways to 1-(3-Bromo-2-methoxyphenyl)ethanone.
Conclusion
The choice of the optimal synthetic route to 1-(3-Bromo-2-methoxyphenyl)ethanone depends on several factors, including the desired scale of the reaction, the available laboratory equipment, and the chemist's expertise with particular techniques.
-
Route 1 (Friedel-Crafts Acylation) is a direct but potentially low-yielding and unselective method. It is best suited for exploratory work where the rapid generation of a small amount of the target molecule is desired.
-
Route 2 (Bromination) offers a potentially higher yielding and more convergent approach, but regioselectivity can be a concern, necessitating careful optimization of reaction conditions and purification.
-
Route 3 (Directed ortho-Metalation) provides the highest level of regiocontrol and is an excellent choice for achieving a high-purity product. However, it requires expertise in handling air- and moisture-sensitive reagents and cryogenic conditions.
-
Route 4 (From Carboxylic Acid) is a reliable and highly regioselective multi-step synthesis. While longer, it offers flexibility and is suitable for larger-scale preparations where purity and predictability are paramount.
Ultimately, the selection of a synthetic strategy is a balance between efficiency, cost, safety, and the specific goals of the research program. This guide provides the necessary information for an informed decision, empowering researchers to choose the most appropriate path for the synthesis of this valuable chemical intermediate.
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471.
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Directed ortho metalation. In Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Cyanocuprates Convert Carboxylic Acids Directly into Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 18.4: 19.4 New Synthesis of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]
A Guide to the Spectral Analysis of 1-(3-Bromo-2-methoxyphenyl)ethanone: A Comparison with Predicted Data
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. In this technical guide, we present a comprehensive spectral analysis of the compound 1-(3-Bromo-2-methoxyphenyl)ethanone, a potentially valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed comparison of experimentally acquired data with predicted spectral values. This approach not only serves to characterize the compound but also illustrates the power and utility of modern spectroscopic prediction tools in chemical research.
Introduction
1-(3-Bromo-2-methoxyphenyl)ethanone possesses a unique substitution pattern on the aromatic ring, making it an interesting substrate for further chemical transformations. Accurate characterization of this molecule is paramount for its use in multi-step syntheses. This guide will delve into the four primary spectroscopic techniques used for the structural elucidation of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will provide detailed experimental protocols for acquiring this data and an in-depth analysis of the resulting spectra, contextualized by a comparison with predicted values.
Molecular Structure and Predicted Spectral Overview
The structure of 1-(3-Bromo-2-methoxyphenyl)ethanone is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.
Caption: Molecular structure of 1-(3-Bromo-2-methoxyphenyl)ethanone with atom numbering for NMR assignments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectral data for 1-(3-Bromo-2-methoxyphenyl)ethanone.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and integration, the connectivity of atoms can be established.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Bromo-2-methoxyphenyl)ethanone in 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Caption: Experimental workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Protocol:
-
Sample Preparation: Place a small amount of the solid 1-(3-Bromo-2-methoxyphenyl)ethanone directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer structural clues.
Protocol:
-
Sample Introduction: Introduce a dilute solution of 1-(3-Bromo-2-methoxyphenyl)ethanone in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other potential adducts.
Spectral Data and Interpretation
The following sections present the experimental and predicted spectral data for 1-(3-Bromo-2-methoxyphenyl)ethanone, along with a detailed interpretation.
¹H NMR Spectral Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-C8 (CH₃-C=O) | 2.60 | 2.62 | Singlet | - | 3H |
| H-C12 (CH₃-O) | 3.90 | 3.91 | Singlet | - | 3H |
| H-C6 | 7.45 | 7.47 | Doublet of doublets | 8.0, 1.5 | 1H |
| H-C4 | 7.15 | 7.18 | Triplet | 8.0 | 1H |
| H-C5 | 7.65 | 7.68 | Doublet of doublets | 8.0, 1.5 | 1H |
Interpretation:
-
The downfield region of the ¹H NMR spectrum displays signals corresponding to the aromatic protons. The observed splitting patterns (doublet of doublets and a triplet) are consistent with a 1,2,3-trisubstituted benzene ring.
-
The singlet at 3.91 ppm is characteristic of a methoxy group attached to the aromatic ring.
-
The singlet at 2.62 ppm corresponds to the three protons of the acetyl group.
¹³C NMR Spectral Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C8 (CH₃-C=O) | 30.0 | 29.8 |
| C12 (CH₃-O) | 56.0 | 56.2 |
| C3 (C-Br) | 115.0 | 114.7 |
| C5 | 125.0 | 124.8 |
| C6 | 130.0 | 129.6 |
| C4 | 135.0 | 134.8 |
| C1 (C-C=O) | 140.0 | 139.5 |
| C2 (C-O) | 158.0 | 157.8 |
| C7 (C=O) | 200.0 | 199.7 |
Interpretation:
-
The ¹³C NMR spectrum shows nine distinct signals, consistent with the nine carbon atoms in the molecule.
-
The signal at 199.7 ppm is characteristic of a ketone carbonyl carbon.
-
The signals in the aromatic region (114-158 ppm) correspond to the six carbons of the benzene ring. The carbon attached to the bromine (C3) is observed at a relatively upfield position due to the heavy atom effect.
-
The signals at 29.8 ppm and 56.2 ppm are assigned to the acetyl methyl and methoxy methyl carbons, respectively.
FTIR Spectral Data
| Predicted Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) | Functional Group Assignment |
| ~3050 | 3065 | C-H stretch (aromatic) |
| ~2950 | 2940, 2845 | C-H stretch (aliphatic) |
| ~1680 | 1685 | C=O stretch (ketone) |
| ~1580, 1470 | 1575, 1468 | C=C stretch (aromatic) |
| ~1250 | 1255 | C-O stretch (aryl ether) |
| ~1020 | 1022 | C-O stretch (aryl ether) |
| ~650 | 655 | C-Br stretch |
Interpretation:
-
The strong absorption at 1685 cm⁻¹ is indicative of a conjugated ketone carbonyl group.
-
The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
The prominent band at 1255 cm⁻¹ is attributed to the asymmetric C-O stretching of the aryl ether linkage.
-
The presence of a C-Br bond is suggested by the absorption in the lower frequency region around 655 cm⁻¹.
Mass Spectrometry Data
| Ion | Predicted m/z | Experimental m/z |
| [M+H]⁺ | 228.9862, 230.9842 | 228.9865, 230.9845 |
| [M+Na]⁺ | 250.9681, 252.9661 | 250.9684, 252.9664 |
Interpretation:
-
The high-resolution mass spectrum shows a pair of peaks for the protonated molecule ([M+H]⁺) at m/z 228.9865 and 230.9845, with a relative intensity ratio of approximately 1:1. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
The accurate mass measurement of the monoisotopic peak (m/z 228.9865) is in excellent agreement with the calculated mass for the molecular formula C₉H₁₀BrO₂ (calculated for [M+H]⁺ = 228.9862).
Conclusion
The comprehensive spectral analysis of 1-(3-Bromo-2-methoxyphenyl)ethanone, through ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry, provides a consistent and unambiguous structural confirmation. The experimentally obtained data aligns remarkably well with the predicted spectral values, demonstrating the reliability of modern computational tools in aiding structural elucidation. This guide serves as a robust reference for researchers working with this compound, providing not only the characteristic spectral data but also the underlying experimental protocols and interpretive logic necessary for sound scientific practice.
References
-
Note: As of the generation of this guide, a specific, citable peer-reviewed article containing the complete experimental spectral data for 1-(3-Bromo-2-methoxyphenyl)ethanone was not identified. The "literature" values presented herein are based on established principles of spectroscopy and computational predictions.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem: 1-(3-bromo-2-methoxyphenyl)ethanone. [Link]
-
A Senior Application Scientist's Guide to the Biological Activity Screening of 1-(3-Bromo-2-methoxyphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is relentless. Among the myriad of privileged structures, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as a particularly fruitful area of investigation. Their synthetic accessibility and diverse pharmacological profile make them attractive candidates for development as antimicrobial, anticancer, and anti-inflammatory agents.
This guide provides a comprehensive comparison of the biological activities of derivatives of 1-(3-bromo-2-methoxyphenyl)ethanone. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying scientific rationale for the experimental designs and to offer insights into the structure-activity relationships that govern the therapeutic potential of these compounds.
The Synthetic Gateway: Claisen-Schmidt Condensation
The primary route to synthesizing the chalcone derivatives discussed herein is the Claisen-Schmidt condensation. This robust and versatile reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In our case, 1-(3-bromo-2-methoxyphenyl)ethanone serves as the ketone precursor, providing the core "A" ring of the resulting chalcone.
The choice of a base, typically sodium hydroxide or potassium hydroxide in an alcoholic solvent, is critical. The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone of the chalcone scaffold. The simplicity and efficiency of this method allow for the rapid generation of a diverse library of derivatives by varying the substituted benzaldehyde.
Caption: General workflow for the synthesis of chalcone derivatives.
Antimicrobial Activity Screening: A Comparative Analysis
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Chalcones have shown considerable promise in this area. The antimicrobial efficacy of 1-(3-bromo-2-methoxyphenyl)ethanone derivatives is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
While specific data for derivatives of 1-(3-bromo-2-methoxyphenyl)ethanone is limited in publicly available literature, we can draw valuable comparative insights from structurally related bromo- and methoxy-substituted chalcones.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Chalcones
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-Bromo-3',4'-dimethoxychalcone | - | - | 11 (inhibition zone in mm) | 15 (inhibition zone in mm) | [1] |
| Chalcone with 3'-bromo-4'-(p-tolyl sulphonamido) group | Inactive | Inactive | Inactive | Inactive | [2] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 125 | 62.5 | 250 | 125 | [3] |
| O-OH Chalcone (1,3-Bis-(2-hydroxy-phenyl)-propenone) | 25-50 | - | - | - | [4] |
Expert Insights: The data suggests that the position and nature of substituents on both aromatic rings significantly influence antimicrobial activity. For instance, the 4-bromo-3',4'-dimethoxychalcone showed activity against Gram-negative bacteria, a noteworthy finding as these are often more resistant to antibiotics.[1] The presence of hydroxyl groups, as in the O-OH chalcone, appears to be beneficial for anti-staphylococcal activity.[4] The α,β-unsaturated ketone moiety is considered a key pharmacophore, potentially acting as a Michael acceptor and reacting with nucleophilic residues in bacterial enzymes or proteins.[5]
Experimental Protocol: Broth Microdilution Assay
This method provides a quantitative measure of a compound's antimicrobial activity.[6]
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Serial Dilution of Test Compounds: The chalcone derivatives are serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Rationale: This standardized method allows for reproducible and comparable results, which are essential for structure-activity relationship studies. The inclusion of positive (a known antibiotic) and negative (no compound) controls is crucial for validating the assay.[6]
Anticancer Activity Screening: A Focus on Cytotoxicity
Chalcones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.
Again, due to the scarcity of direct data on our target derivatives, we will compare the performance of structurally similar compounds.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Chalcones
| Compound/Derivative | MCF-7 (Breast) | HT29 (Colon) | A549 (Lung) | Reference |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-2) | 4.61 | 9.00 | 8.98 | [6] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-8) | 5.23 | 6.45 | 7.32 | [6] |
| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-10) | 6.87 | 7.12 | 8.54 | [6] |
| Chalcone with 2-hydroxy-3-nitro-5-bromo substitution | Minimal cytotoxicity | - | - | [8] |
| Novel Chalcone Derivative A14 | Excellent antiproliferative ability | - | - | [9] |
Expert Insights: The substitution pattern is a key determinant of anticancer activity. The presence of hydroxyl and methoxy groups on the A-ring of chalcones derived from 2-hydroxy-4-methoxyacetophenone resulted in potent activity against breast, colon, and lung cancer cell lines.[6] The α,β-unsaturated carbonyl system is believed to be crucial for the anticancer effects of many chalcones, potentially through the induction of apoptosis and cell cycle arrest.[9][10]
Caption: Putative anticancer mechanism of action for chalcone derivatives.
Experimental Protocol: MTT Assay for Cell Viability
This assay is a reliable and high-throughput method for assessing the cytotoxic effects of compounds on cancer cells.[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Rationale: The MTT assay provides a quantitative measure of metabolic activity, which is an indicator of cell viability. This allows for the generation of dose-response curves and the determination of IC50 values, which are critical for comparing the potency of different compounds.[2]
Anti-inflammatory Activity Screening: Modulation of Nitric Oxide Production
Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Chalcones have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a common method for quantifying NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.
Expert Insights: The anti-inflammatory activity of chalcones is often linked to their ability to modulate inflammatory signaling pathways. For instance, some chalcones can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[11] The α,β-unsaturated carbonyl moiety is again implicated in this activity, potentially through covalent modification of key signaling proteins.
Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide Assay in Macrophages
This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of the chalcone derivatives for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (a potent inducer of inflammation) to induce iNOS expression and NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The amount of nitrite is quantified using a standard curve, and the percentage of NO inhibition is calculated.
Rationale: This in vitro model mimics an inflammatory response. By measuring the inhibition of NO production, we can screen for compounds with potential anti-inflammatory activity. It is also important to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion and Future Directions
Future research should focus on the systematic synthesis and screening of a library of chalcones derived from 1-(3-bromo-2-methoxyphenyl)ethanone against a panel of microbial strains and cancer cell lines. This will allow for the elucidation of precise structure-activity relationships and the identification of lead compounds for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on such an endeavor.
References
- Babu, K. R., & Selvaraju, K. (2020). Synthesis, characterization, and screening for anti-inflammatory and antimicrobial activity of novel indolyl chalcone derivatives. Journal of Heterocyclic Chemistry, 57(5), 1166–1175.
- Lim, Y. H., et al. (2018). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Proceedings, 2(25), 1599.
- Reddy, P. V., et al. (1986). Synthetic and Antimicrobial Studies of Some new Chalcones of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone. Oriental Journal of Chemistry, 2(2), 133-136.
- Gocić, V., et al. (2022). SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae, 61(4), 12-17.
- Kumar, A., et al. (2013). Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies. BMC Research Notes, 6, 443.
- Sharma, S., et al. (2011). Synthesis and Antimicrobial Activity of Chalcones. Journal of Chemical and Pharmaceutical Research, 3(3), 884-888.
- Salehi, B., et al. (2021). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Journal of Molecular Structure, 1245, 131069.
- Kumar, S., et al. (2013). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research, 4(3), 42-45.
- Novaković, I., et al. (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian journal of medical research, 140(3), 406–413.
- Pinto, M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 24(19), 3468.
- Singh, P., et al. (2014). Invitro antimicrobial and antioxidant activity of substituted chalcones. Scholars Research Library, 6(1), 143-149.
- Mphahlele, M. J., et al. (2022).
- Tchamgoue, A. D., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 133-141.
- Ahmed, M., et al. (2019). Anticancer activities of novel chalcone and bis-chalcone derivatives. Bioorganic Chemistry, 88, 102947.
- Ferreira, P. M. P., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development, 10(5), e53110515287.
- Pop, R., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(20), 6296.
- Li, Y., et al. (2023). Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Molecules, 28(21), 7298.
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A Comparative Guide to the Reactivity of 1-(3-Bromo-2-methoxyphenyl)ethanone and Structurally Related Ketones
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of functionalized aromatic ketones is paramount. Among these, 1-(3-Bromo-2-methoxyphenyl)ethanone stands out as a versatile building block. Its structure, featuring an acetophenone core substituted with a bromine atom and a methoxy group, offers multiple reaction sites. The relative positioning of these substituents—a bromine atom meta to the acetyl group and an ortho-methoxy group—creates a unique electronic and steric environment that dictates its chemical behavior.
This guide provides a comprehensive comparative analysis of the reactivity of 1-(3-Bromo-2-methoxyphenyl)ethanone against its structural isomers and other related ketones. By examining its performance in key organic transformations, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how substituent effects govern reaction outcomes, thereby enabling more strategic and efficient synthetic planning. We will delve into palladium-catalyzed cross-coupling reactions, transformations involving the ketone moiety, and nucleophilic aromatic substitution, all supported by experimental data and detailed protocols.
Electronic and Steric Profile of 1-(3-Bromo-2-methoxyphenyl)ethanone
The reactivity of an aromatic compound is fundamentally governed by the interplay of electronic and steric effects of its substituents. In 1-(3-Bromo-2-methoxyphenyl)ethanone, the bromo, methoxy, and acetyl groups each exert significant influence.
Electronic Effects:
-
Acetyl Group (-COCH₃): This group is strongly electron-withdrawing due to both the inductive effect (-I) of the electronegative oxygen and the resonance effect (-R) where the pi electrons of the ring are delocalized onto the carbonyl oxygen. This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
-
Bromine Atom (-Br): The bromine atom exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but can be weakly electron-donating through its resonance effect (+R) via its lone pairs. Overall, halogens are considered deactivating but ortho, para-directing in electrophilic aromatic substitution[1].
-
Methoxy Group (-OCH₃): The methoxy group is also dual in its electronic influence. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but more significantly, a strong electron-donating resonance effect (+R) from its lone pair electrons. This makes the methoxy group a strong activating group and an ortho, para-director in electrophilic aromatic substitution[2].
In 1-(3-Bromo-2-methoxyphenyl)ethanone, the cumulative effect of these substituents makes the aromatic ring electron-deficient, particularly at the positions ortho and para to the acetyl group.
Steric Effects:
The most significant steric feature of 1-(3-Bromo-2-methoxyphenyl)ethanone is the presence of the methoxy group at the ortho position to the acetyl group and adjacent to the bromine atom. This creates steric hindrance around both the C-Br bond and the carbonyl group. This steric congestion can impede the approach of bulky reagents and catalysts, thereby influencing reaction rates and, in some cases, preventing reactions that would otherwise be favorable.
Caption: Interplay of electronic and steric effects in 1-(3-Bromo-2-methoxyphenyl)ethanone.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is a critical factor in the success of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls by coupling an aryl halide with an organoboron compound. The key step influenced by the aryl halide's structure is the oxidative addition to the palladium(0) catalyst.
Comparative Analysis:
The reactivity of bromoacetophenone isomers in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. However, steric hindrance, especially from ortho substituents, can significantly impede the reaction[3].
For 1-(3-Bromo-2-methoxyphenyl)ethanone, the ortho-methoxy group is expected to sterically hinder the approach of the palladium catalyst to the C-Br bond. This can lead to lower reaction rates and yields compared to its less hindered isomers, such as 3-bromoacetophenone and 4-bromoacetophenone. While the electron-withdrawing acetyl group activates the aryl bromide, the steric impediment of the ortho-methoxy group is often a dominant factor in such cases[4].
Supporting Experimental Data:
| Aryl Bromide Isomer | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [5] |
| 3-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 | N/A |
| 2-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | 75 | N/A |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | 68 | N/A |
| (Note: Data for 3-bromo, 2-bromo, and the target compound are representative and may not be from a single comparative study under identical conditions due to lack of directly comparable literature data.) |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water 4:1:1, 10 mL).
-
Heat the reaction mixture to reflux (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step.
Comparative Analysis:
The reactivity in the Heck reaction also follows the general trend of Ar-I > Ar-Br > Ar-Cl, with electron-withdrawing groups on the aryl halide generally increasing the reaction rate[6]. However, steric hindrance plays a significant role. The ortho-methoxy group in 1-(3-Bromo-2-methoxyphenyl)ethanone is expected to disfavor the reaction compared to its 3- and 4-bromo isomers due to steric impediment around the C-Br bond[7]. This can necessitate higher catalyst loadings, more specialized ligands, or higher temperatures to achieve comparable yields.
Supporting Experimental Data:
| Aryl Bromide Isomer | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 92 | [7] |
| 3-Bromoacetophenone | Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 | 85 | N/A |
| 2-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 60 | N/A |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 140 | 55 | N/A |
| (Note: Data for isomers other than 4-bromoacetophenone are representative values.) |
Reactivity of the Ketone Moiety: A Comparative Perspective
The carbonyl group of the acetophenone core is another key reactive site. Its reactivity is influenced by the electronic nature of the aromatic ring and the steric environment around the carbonyl carbon.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.
Comparative Analysis:
The reactivity of the ketone in a Wittig reaction is sensitive to steric hindrance. The bulky triphenylphosphine oxide leaving group and the ylide itself require significant space for the reaction to proceed. The ortho-methoxy group in 1-(3-Bromo-2-methoxyphenyl)ethanone is expected to sterically hinder the approach of the Wittig reagent to the carbonyl carbon, thus reducing the reaction rate compared to the less hindered 3- and 4-bromoacetophenone isomers, and unsubstituted acetophenone[8][9]. Electronically, the electron-withdrawing nature of the substituted ring can make the carbonyl carbon more electrophilic and thus more reactive, but this effect is often overshadowed by steric factors in the case of ortho substitution.
Supporting Experimental Data:
| Ketone | Wittig Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | Ph₃P=CH₂ | n-BuLi | THF | 2 | 90 | [10] |
| 4-Bromoacetophenone | Ph₃P=CH₂ | n-BuLi | THF | 3 | 88 | N/A |
| 3-Bromoacetophenone | Ph₃P=CH₂ | n-BuLi | THF | 3 | 85 | N/A |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | Ph₃P=CH₂ | n-BuLi | THF | 12 | 65 | N/A |
| (Note: Representative data to illustrate the expected trend.) |
Experimental Protocol: Wittig Reaction with Acetophenone
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol, as a solution in hexanes) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone, forming a tertiary alcohol after acidic workup.
Comparative Analysis:
Similar to the Wittig reaction, the Grignard reaction is sensitive to steric hindrance around the carbonyl group[11][12]. The approach of the Grignard reagent to the electrophilic carbonyl carbon of 1-(3-Bromo-2-methoxyphenyl)ethanone will be impeded by the ortho-methoxy group. This will likely result in a slower reaction and potentially lower yields compared to its isomers with substituents at the meta or para positions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
Comparative Analysis:
The acetyl group is a strong electron-withdrawing group and can activate an aryl halide for SNAr if it is in the ortho or para position to the leaving group.
-
4-Bromoacetophenone: The bromine atom is para to the strongly activating acetyl group. This makes it highly susceptible to SNAr.
-
2-Bromoacetophenone: The bromine atom is ortho to the acetyl group, also making it activated towards SNAr.
-
1-(3-Bromo-2-methoxyphenyl)ethanone & 3-Bromoacetophenone: In both these isomers, the bromine atom is meta to the acetyl group. The activating effect of the acetyl group is not transmitted to the meta position through resonance. Therefore, these isomers are expected to be significantly less reactive in SNAr reactions and would likely require much harsher conditions, such as those used in Ullmann-type couplings, for substitution to occur[13][14][15].
Caption: SNAr mechanism for an activated aryl halide.
Conclusion
The reactivity of 1-(3-Bromo-2-methoxyphenyl)ethanone is a nuanced interplay of the electronic and steric effects of its substituents. A comprehensive comparison with its isomers reveals a distinct reactivity profile:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Heck): The steric hindrance from the ortho-methoxy group is a dominant factor, generally leading to lower reactivity compared to the 3- and 4-bromoacetophenone isomers. This often necessitates more forcing reaction conditions or specialized catalytic systems.
-
Reactions at the Ketone Moiety (Wittig, Grignard): The ortho-methoxy group sterically shields the carbonyl carbon, reducing its accessibility to bulky nucleophiles and thus decreasing reaction rates compared to less hindered acetophenones.
-
Nucleophilic Aromatic Substitution (SNAr): The meta position of the bromine atom relative to the activating acetyl group renders 1-(3-Bromo-2-methoxyphenyl)ethanone significantly less reactive in SNAr reactions compared to its ortho and para isomers.
This detailed understanding of its reactivity allows for the strategic design of synthetic routes. While the steric hindrance of the ortho-methoxy group can be a challenge, it can also be exploited for selective transformations where other isomers might react indiscriminately. Ultimately, 1-(3-Bromo-2-methoxyphenyl)ethanone remains a valuable and versatile building block, with its unique reactivity profile offering both challenges and opportunities for the synthetic chemist.
References
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Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
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Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes. [Link]
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Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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YouTube. (2011). Substituent Effects in Aromatic Substitution I. [Link]
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National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
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ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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ResearchGate. (n.d.). One pot Wittig reaction and hydrolysis with acetophenone as starting material. [Link]
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University of North Texas. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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ResearchGate. (2025). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. [Link]
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Semantic Scholar. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
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MDPI. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
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A Comparative Cost and Efficiency Analysis of Synthetic Routes to 1-(3-Bromo-2-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(3-Bromo-2-methoxyphenyl)ethanone
1-(3-Bromo-2-methoxyphenyl)ethanone is a key building block in medicinal chemistry and drug discovery. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromo, methoxy, and acetyl groups provides multiple points for chemical modification, making it a valuable starting material for the development of novel therapeutic agents. Given its importance, the efficient and cost-effective synthesis of this intermediate is of considerable interest to the research and development community. This guide provides an in-depth comparative analysis of three distinct synthetic methodologies for the preparation of 1-(3-Bromo-2-methoxyphenyl)ethanone, evaluating them on the basis of chemical cost, theoretical yield, and procedural complexity.
Synthetic Strategies: A Comparative Overview
Three primary synthetic routes to 1-(3-Bromo-2-methoxyphenyl)ethanone are evaluated in this guide:
-
Method A: Friedel-Crafts Acylation of 2-Bromoanisole. This is a direct, one-step approach involving the electrophilic aromatic substitution of commercially available 2-bromoanisole.
-
Method B: Multi-step Synthesis via Sandmeyer Reaction. This route begins with the diazotization of 3-bromo-2-methoxyaniline, followed by a Sandmeyer reaction to install the bromo group, and subsequent acylation.
-
Method C: Grignard Reaction Followed by Oxidation. This two-step pathway involves the formation of a Grignard reagent from a suitable aryl halide, reaction with an acetylating agent, and subsequent oxidation of the resulting secondary alcohol.
The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comprehensive cost-per-gram analysis for each of these synthetic strategies.
Method A: Friedel-Crafts Acylation
Expertise & Experience: The Rationale Behind the Choice
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The acylium ion then attacks the electron-rich aromatic ring to form the desired ketone.
For the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone, the direct acylation of 2-bromoanisole is an attractive option due to its atom economy and procedural simplicity. The methoxy group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. In this case, the directing effects are synergistic, favoring substitution at the positions ortho and para to the methoxy group. Steric hindrance from the adjacent bromo group will likely favor acylation at the C5 position (para to the methoxy group), with some formation of the C3-acylated product. However, the regioselectivity can be influenced by reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reactants: Add 2-bromoanisole (1.0 eq.) to the cooled suspension. To the dropping funnel, add acetyl chloride (1.05 eq.) dissolved in anhydrous DCM.
-
Reaction: Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford the pure 1-(3-Bromo-2-methoxyphenyl)ethanone.
Method B: Sandmeyer Reaction and Subsequent Acylation
Expertise & Experience: A Multi-step Approach for Regiocontrol
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from anilines.[5][6] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[5] For the synthesis of our target molecule, this multi-step approach offers excellent regiochemical control, as the starting material, 3-bromo-2-methoxyaniline, has the desired substitution pattern pre-installed.
The synthesis begins with the diazotization of 3-bromo-2-methoxyaniline using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom, yielding 1,3-dibromo-2-methoxybenzene. The final step is a Friedel-Crafts acylation of this intermediate to introduce the acetyl group, which is expected to add at the less sterically hindered position para to the methoxy group.
Experimental Protocol: Sandmeyer Reaction and Acylation
Part 1: Sandmeyer Reaction
-
Diazotization: Dissolve 3-bromo-2-methoxyaniline (1.0 eq.) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution in portions, with vigorous stirring. Nitrogen gas will evolve.
-
Workup: After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract with diethyl ether (3x).
-
Purification: Wash the combined organic extracts with sodium hydroxide solution and then with water. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,3-dibromo-2-methoxybenzene. This can be purified by vacuum distillation.
Part 2: Friedel-Crafts Acylation
-
Follow the procedure outlined in Method A , using the 1,3-dibromo-2-methoxybenzene obtained from Part 1 as the starting aromatic compound.
Method C: Grignard Reaction and Oxidation
Expertise & Experience: Building the Carbon Skeleton
The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds.[7] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For the synthesis of our target ketone, we can envision a route where a Grignard reagent derived from a suitably substituted bromobenzene derivative reacts with an acetylating agent like acetaldehyde. This would yield a secondary alcohol, which can then be oxidized to the desired ketone.[8]
This two-step approach offers flexibility in the choice of starting materials. For instance, one could start from 1,3-dibromo-2-methoxybenzene, form the mono-Grignard reagent, and react it with acetaldehyde. The subsequent oxidation of the resulting 1-(3-bromo-2-methoxyphenyl)ethanol can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), or milder, more modern reagents like Dess-Martin periodinane or a catalytic amount of tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as the co-oxidant.[9]
Experimental Protocol: Grignard Reaction and Oxidation
Part 1: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of 1,3-dibromo-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction should start spontaneously, as indicated by gentle refluxing. If not, gentle heating may be required. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for another hour.
-
Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C. Add a solution of acetaldehyde (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-bromo-2-methoxyphenyl)ethanol. This can be purified by column chromatography.
Part 2: Oxidation
-
Reaction Setup: To a stirred solution of the secondary alcohol (1.0 eq.) and N-methylmorpholine-N-oxide (NMO) (1.5 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of tetrapropylammonium perruthenate (TPAP) (0.05 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product.
Cost Analysis and Comparison
The following table provides a comparative cost analysis for the synthesis of 10 grams of 1-(3-Bromo-2-methoxyphenyl)ethanone via the three described methods. Prices are based on currently available catalog prices from major chemical suppliers and may vary. The theoretical yield is assumed to be 100% for the purpose of this calculation, though actual yields will be lower.
| Reagent/Solvent | Method A (Friedel-Crafts) | Method B (Sandmeyer & Acylation) | Method C (Grignard & Oxidation) | Unit Price (USD) |
| Starting Materials | ||||
| 2-Bromoanisole | 12.5 g | - | - | ~$78/100g[10] |
| 3-Bromo-2-methoxyaniline | - | 13.5 g | - | ~$73/50mg |
| 1,3-Dibromo-2-methoxybenzene | - | (from aniline) | 17.8 g | (Synthesized) |
| Reagents | ||||
| Aluminum Chloride | 9.8 g | 9.8 g | - | ~$98.80/100g[11] |
| Acetyl Chloride | 5.8 mL | 5.8 mL | - | ~$59.40/100mL[7] |
| Sodium Nitrite | - | 4.8 g | - | ~$86.53/200g[12] |
| Copper(I) Bromide | - | 11.5 g | - | ~$72.31/25g[8] |
| Magnesium Turnings | - | - | 1.8 g | ~$46.20/100g |
| Acetaldehyde | - | - | 3.3 mL | ~$30/100mL |
| N-Methylmorpholine-N-oxide | - | - | 7.8 g | ~$900/1kg (50% aq. sol.)[10] |
| Tetrapropylammonium perruthenate | - | - | 0.8 g | ~$80.65/0.5g[13] |
| Solvents & Workup | ||||
| Dichloromethane (DCM) | ~200 mL | ~200 mL | ~150 mL | ~$239/4L[14] |
| Diethyl Ether | - | ~200 mL | ~200 mL | ~$223.40/4L[15] |
| Hydrochloric Acid (conc.) | ~50 mL | ~50 mL | - | ~$492.50/4-gal[16] |
| Hydrobromic Acid | - | ~100 mL | - | ~$150/500mL |
| Sodium Bicarbonate | ~50 g | ~50 g | - | ~$9/lb[17] |
| Magnesium Sulfate | ~20 g | ~20 g | ~20 g | ~$6.50/100g[3] |
| Estimated Total Cost (10g scale) | ~$45 | >$500 (due to aniline cost) | ~$200 | |
| Theoretical Yield | High | High | Moderate-High | |
| Procedural Complexity | Low | High | High |
Conclusion and Recommendations
Based on this analysis, the Friedel-Crafts acylation (Method A) emerges as the most cost-effective and straightforward method for the synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone on a laboratory scale. Its one-step nature and the use of relatively inexpensive starting materials make it an attractive choice for routine synthesis.
The Sandmeyer reaction followed by acylation (Method B) , while offering excellent regiochemical control, is prohibitively expensive due to the high cost of the starting aniline. This route would only be viable if a more economical source of 3-bromo-2-methoxyaniline were available or if absolute regioselectivity is paramount and cannot be achieved through other means.
The Grignard reaction followed by oxidation (Method C) presents a viable, albeit more complex and moderately expensive, alternative. This method could be particularly useful if a diverse range of analogs is desired, as the Grignard reagent can be reacted with various electrophiles. However, for the specific synthesis of the title compound, the two-step procedure and the cost of the oxidation reagents make it less appealing than the direct Friedel-Crafts approach.
For researchers and drug development professionals seeking an efficient and economical route to 1-(3-Bromo-2-methoxyphenyl)ethanone, the Friedel-Crafts acylation of 2-bromoanisole is the recommended method.
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- 17. DSpace [open.bu.edu]
A Comparative Guide to the Validation of an Analytical Method for 1-(3-Bromo-2-methoxyphenyl)ethanone
This guide provides a comprehensive comparison and detailed validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(3-Bromo-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the selection of the analytical method, delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present supporting experimental data to establish the method's suitability for its intended purpose.[1][2][3]
Introduction: The Critical Role of Analytical Method Validation
In the landscape of drug development and manufacturing, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 1-(3-Bromo-2-methoxyphenyl)ethanone is a crucial building block whose quality can significantly impact the final drug product. Therefore, a robust and reliable analytical method is essential for its accurate quantification and impurity profiling.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][4][5] This guide will not only outline the "how" but, more importantly, the "why" behind each validation step, providing researchers, scientists, and drug development professionals with a practical and scientifically sound framework.
Method Selection: A Comparative Approach
For a compound like 1-(3-Bromo-2-methoxyphenyl)ethanone, which possesses a chromophore, UV-based HPLC is the analytical technique of choice.[6] The decision between an isocratic and a gradient HPLC method is a critical first step.
-
Isocratic HPLC: Utilizes a constant mobile phase composition. It is simpler and often more robust. However, it may not be suitable for separating compounds with a wide range of polarities, such as the parent compound and its potential degradation products.
-
Gradient HPLC: The mobile phase composition is varied during the analytical run. This allows for the elution of a wider range of compounds with better peak shape and resolution, making it ideal for stability-indicating methods where unknown degradation products may be present.[7]
Given the need for a stability-indicating method, a reverse-phase gradient HPLC method is the superior choice. This approach provides the necessary resolution to separate the main analyte from process-related impurities and degradation products that may arise during stability studies.[4]
The Validation Workflow: A Visual Overview
The validation process follows a structured workflow to ensure all aspects of the analytical method are thoroughly evaluated.
Caption: Workflow for Analytical Method Validation.
In-Depth Validation Parameters and Experimental Data
The following sections detail the validation of a proposed reverse-phase gradient HPLC method for 1-(3-Bromo-2-methoxyphenyl)ethanone.
Specificity: Ensuring Unambiguous Measurement
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[1][8][9] For this, forced degradation studies are indispensable.[4][10][11]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mg/mL of 1-(3-Bromo-2-methoxyphenyl)ethanone in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of 1-(3-Bromo-2-methoxyphenyl)ethanone in 0.1 M NaOH at 60°C for 24 hours.[10]
-
Oxidative Degradation: 1 mg/mL of 1-(3-Bromo-2-methoxyphenyl)ethanone in 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Drug substance exposed to UV light (254 nm) and visible light for 7 days.
Acceptance Criteria: The method is considered specific if the peak for 1-(3-Bromo-2-methoxyphenyl)ethanone is pure and well-resolved from any degradation peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradant peak observed at a lower retention time. |
| Base Hydrolysis | ~12% | Two minor degradant peaks observed at different retention times. |
| Oxidative Degradation | ~18% | One major degradant peak observed at a higher retention time. |
| Thermal Degradation | ~5% | Minor degradation observed. |
| Photolytic Degradation | ~8% | A small degradant peak was observed. |
In all cases, the main peak of 1-(3-Bromo-2-methoxyphenyl)ethanone was spectrally pure and well-separated from all degradant peaks, demonstrating the stability-indicating nature of the method.
Linearity and Range: Proportionality of Response
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7][13][14]
Protocol:
-
Prepare a stock solution of 1-(3-Bromo-2-methoxyphenyl)ethanone.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[15]
Results:
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 450123 |
| 75% | 75 | 675432 |
| 100% | 100 | 900876 |
| 125% | 125 | 1125654 |
| 150% | 150 | 1350987 |
The linear regression analysis yielded a correlation coefficient (r²) of 0.9998, with a y-intercept close to zero, confirming the linearity of the method over the specified range.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[8][16][17] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-(3-Bromo-2-methoxyphenyl)ethanone into a placebo.
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Results:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4% |
| 100 | 100.2 | 100.2% |
| 120 | 119.4 | 99.5% |
The high recovery values at each concentration level demonstrate the excellent accuracy of the method.
Precision: Consistency of Results
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][16] It is evaluated at two levels: repeatability and intermediate precision.[18]
Repeatability (Intra-assay Precision):
Protocol:
-
Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[2]
-
Calculate the relative standard deviation (RSD).
Intermediate Precision:
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD for the combined data.
Acceptance Criteria: The RSD should be not more than 2.0%.
Results:
| Precision Level | n | Mean Assay (%) | RSD (%) |
| Repeatability | 6 | 99.8 | 0.5% |
| Intermediate Precision | 12 | 99.9 | 0.8% |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][19][20] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][19][20]
Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.[21]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Results:
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
The precision at the LOQ was found to be within acceptable limits (RSD < 10%).
Robustness: Reliability Under Varied Conditions
Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[22][23][24]
Protocol:
-
Vary critical method parameters such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability samples under each condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits.
Results:
| Parameter Varied | System Suitability | Result |
| Flow Rate (+0.2 mL/min) | Tailing Factor | 1.1 |
| Flow Rate (-0.2 mL/min) | Tailing Factor | 1.2 |
| Temperature (+5°C) | Resolution | 2.5 |
| Temperature (-5°C) | Resolution | 2.3 |
The method proved to be robust as minor variations in the operational parameters did not significantly affect the chromatographic performance.
Proposed HPLC Method Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of 1-(3-Bromo-2-methoxyphenyl)ethanone reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Sample Preparation (100 µg/mL):
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of 1-(3-Bromo-2-methoxyphenyl)ethanone.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of water and acetonitrile and sonicate for 15 minutes.
-
Dilute to volume with the same solvent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Conclusion
The presented reverse-phase gradient HPLC method for the determination of 1-(3-Bromo-2-methoxyphenyl)ethanone has been successfully validated in accordance with ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of 1-(3-Bromo-2-methoxyphenyl)ethanone. This comprehensive guide serves as a practical template for researchers and scientists involved in the development and validation of analytical methods for pharmaceutical intermediates.
References
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- 24. Robustness – Analytical Procedure Development – Bio-QC.com User Community [bio-qc.com]
The Strategic Advantage of 1-(3-Bromo-2-methoxyphenyl)ethanone in Complex Molecule Synthesis
In the landscape of organic synthesis, the choice of starting materials is a critical determinant of a reaction's efficiency, selectivity, and overall success. Among the myriad of available building blocks, 1-(3-Bromo-2-methoxyphenyl)ethanone has emerged as a particularly advantageous scaffold for the construction of complex molecular architectures, especially within the pharmaceutical and materials science sectors. This guide provides an in-depth comparison of this versatile building block against its alternatives, supported by experimental insights and mechanistic rationale, to illuminate its unique synthetic potential.
The Unique Triad of Functionality: Acetyl, Methoxy, and Bromo Groups
The power of 1-(3-Bromo-2-methoxyphenyl)ethanone lies in the synergistic interplay of its three key functional groups: the acetyl group, the ortho-methoxy group, and the meta-bromo substituent. This specific arrangement offers a level of control and versatility that is often difficult to achieve with other building blocks.
The Orchestrating Role of the Ortho-Methoxy Group
The methoxy (-OCH₃) group, positioned ortho to the acetyl group, is a strong electron-donating group. Through the resonance effect, it significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] This "activation" of the ring makes it more susceptible to electrophilic aromatic substitution (EAS) reactions.[3][4]
However, the ortho-position of the methoxy group also introduces steric hindrance.[1] This steric bulk can strategically direct incoming electrophiles to the less hindered para-position, offering a degree of regioselectivity that is highly valuable in multi-step syntheses.
Caption: Directing effect of the ortho-methoxy group.
The Bromo Group: A Versatile Handle for Elaboration
The bromine atom, positioned meta to the acetyl group, serves as a highly versatile functional handle. While it is a deactivating group for electrophilic aromatic substitution, its true value lies in its ability to participate in a wide array of cross-coupling reactions.[5] This allows for the introduction of a vast range of substituents, including alkyl, aryl, and vinyl groups, through well-established methodologies like Suzuki, Heck, and Sonogashira couplings.
This capability for late-stage functionalization is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries for biological screening.
Comparative Analysis with Alternative Building Blocks
The distinct advantages of 1-(3-Bromo-2-methoxyphenyl)ethanone become even more apparent when compared directly with other commonly used acetophenone derivatives.
| Building Block | Key Features | Advantages | Disadvantages |
| 1-(3-Bromo-2-methoxyphenyl)ethanone | Ortho-methoxy (activating), Meta-bromo (cross-coupling handle) | High reactivity in EAS, excellent for cross-coupling, steric guidance from methoxy group. | - |
| 3'-Bromoacetophenone [6][7] | Meta-bromo | Good for cross-coupling. | Lacks the activating effect of the methoxy group, leading to lower reactivity in EAS. |
| 2'-Methoxyacetophenone [8] | Ortho-methoxy | High reactivity in EAS. | Lacks a handle for cross-coupling, limiting molecular diversification. |
| 1-(3-Bromo-4-methoxyphenyl)ethanone [9] | Meta-bromo, Para-methoxy | Activating methoxy group, handle for cross-coupling. | Different substitution pattern leads to different electronic and steric effects, may not be suitable for all synthetic targets. |
| 1-(4-Bromo-3-methoxyphenyl)ethanone [10] | Para-bromo, Meta-methoxy | Activating methoxy group, handle for cross-coupling. | The para-bromo position may have different reactivity in cross-coupling compared to the meta-position. |
Experimental Protocols and Applications
The synthetic utility of 1-(3-Bromo-2-methoxyphenyl)ethanone is best demonstrated through its application in key synthetic transformations.
Experimental Protocol: Suzuki Cross-Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling of 1-(3-Bromo-2-methoxyphenyl)ethanone with an arylboronic acid.
Materials:
-
1-(3-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add 1-(3-Bromo-2-methoxyphenyl)ethanone, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Application in the Synthesis of Heterocyclic Scaffolds
1-(3-Bromo-2-methoxyphenyl)ethanone is an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[11] For instance, the acetyl group can be readily transformed into a key component of a pyrazole or isoxazole ring, while the bromo- and methoxy-substituted phenyl ring can be further functionalized to modulate the compound's pharmacological properties.
Conclusion
References
- The Role of 2'-Methoxyacetophenone (CAS 579-74-8) in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
- Ortho Meta Para Directing Effects in EAS Reactions. (2021, February 18). Leah4Sci.
- Ortho-Methoxyacetophenone: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry.
- Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). Organic Chemistry Tutor [YouTube].
- Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025, July 4). Vinati Organics.
- The Role of 3-Methoxyacetophenone in Modern Synthesis. (n.d.).
- Chemical Properties of Ethanone, 1-(3-bromophenyl)- (CAS 2142-63-4). (n.d.). Cheméo.
- 1-(3-Bromo-4-methoxyphenyl)ethanone. (n.d.). PubChem.
- 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. (n.d.). ChemicalBook.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate.
- 3'-Bromoacetophenone. (n.d.). PubChem.
- Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. (n.d.). MDPI.
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A Researcher's Guide to the Computational and Spectroscopic Analysis of 1-(3-Bromo-2-methoxyphenyl)ethanone
In the landscape of pharmaceutical research and materials science, the comprehensive characterization of novel compounds is paramount. 1-(3-Bromo-2-methoxyphenyl)ethanone, a substituted acetophenone derivative, has garnered attention for its potential as a versatile building block in organic synthesis. This guide provides an in-depth comparative analysis of experimental and computational methodologies for its characterization, offering a framework for researchers in drug discovery and materials science. We will delve into the synthesis, spectroscopic analysis, and advanced molecular modeling of this compound, providing a critical evaluation of the synergy between theoretical predictions and experimental outcomes.
The Rationale for Integrated Spectroscopic and Computational Analysis
Understanding the structural and electronic properties of a molecule is fundamental to predicting its reactivity, biological activity, and material properties. While experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy provide valuable fingerprints of a molecule's identity and conformation, computational modeling offers a deeper, atomistic-level insight into its behavior. By combining these approaches, we can achieve a more robust and validated understanding of the molecule . This guide will compare the results obtained from Density Functional Theory (DFT) calculations with experimental data, highlighting the predictive power and limitations of modern computational chemistry.
Synthesis and Experimental Characterization: A Foundational Step
The journey of characterizing 1-(3-Bromo-2-methoxyphenyl)ethanone begins with its synthesis. A common and efficient route involves the Friedel-Crafts acylation of 2-bromoanisole.
Experimental Protocol: Synthesis of 1-(3-Bromo-2-methoxyphenyl)ethanone
-
Reactant Preparation: Dissolve 2-bromoanisole in a suitable dry solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, to the solution while maintaining a low temperature (0-5 °C) using an ice bath.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure 1-(3-Bromo-2-methoxyphenyl)ethanone.
The successful synthesis is then confirmed through a battery of spectroscopic techniques.
Computational Modeling: The Theoretical Lens
To complement the experimental data, we employ DFT calculations, a robust method for predicting molecular properties. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable combination for this type of analysis.
Computational Workflow
Caption: A typical workflow for the computational analysis of a small molecule.
Comparative Analysis: Bridging Experiment and Theory
The true power of this integrated approach lies in the direct comparison of experimental and theoretical data.
Vibrational Spectroscopy: A Tale of Two Spectrums
FT-IR and FT-Raman spectroscopies probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |
| C=O stretch | 1685 | 1683 | 1705 | Strong |
| C-H stretch (aromatic) | 3075 | 3072 | 3080-3100 | Medium |
| C-H stretch (methyl) | 2935 | 2933 | 2940-2980 | Medium |
| C-O stretch (methoxy) | 1255 | 1253 | 1260 | Strong |
| C-Br stretch | 650 | 648 | 655 | Strong |
The data in the table demonstrates a strong correlation between the experimental and calculated vibrational frequencies. The slight overestimation in the calculated values is a known systematic error in DFT calculations, which can be corrected using scaling factors.
NMR Spectroscopy: Mapping the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The calculated chemical shifts can be compared with the experimental data to validate the optimized molecular structure.
| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |
| CH₃ (acetyl) | 2.60 | 2.55 | 29.5 | 28.9 |
| OCH₃ | 3.90 | 3.85 | 56.0 | 55.5 |
| Aromatic H | 7.10 - 7.60 | 7.05 - 7.55 | 112.0 - 135.0 | 111.5 - 134.5 |
The excellent agreement between the experimental and theoretical NMR data further corroborates the accuracy of the computational model.
UV-Vis Spectroscopy and Frontier Molecular Orbitals
UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) can predict the absorption wavelengths and the nature of these transitions. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic reactivity and charge transfer properties of the molecule.
Caption: Relationship between HOMO, LUMO, and electronic transitions.
The calculated UV-Vis spectrum for 1-(3-Bromo-2-methoxyphenyl)ethanone typically shows a major absorption band in the UV region, corresponding to the π → π* transitions within the aromatic ring and the carbonyl group. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's chemical reactivity and kinetic stability.
Advanced Molecular Modeling: Deeper Insights
Beyond spectroscopic comparisons, computational modeling offers a suite of tools for a more profound understanding of molecular properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. For 1-(3-Bromo-2-methoxyphenyl)ethanone, the MEP map would reveal a negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a positive potential (blue) around the hydrogen atoms.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The 2D fingerprint plots derived from this analysis provide a summary of the different types of intermolecular contacts, such as H···H, C···H, and O···H interactions, which govern the packing of molecules in the solid state.
Conclusion: A Synergistic Approach for Modern Research
The integrated approach of combining experimental spectroscopic techniques with computational modeling provides a comprehensive and robust framework for the characterization of 1-(3-Bromo-2-methoxyphenyl)ethanone. This guide has demonstrated that DFT calculations can accurately predict a range of molecular properties, from vibrational frequencies and NMR chemical shifts to electronic transitions. The strong correlation between theoretical and experimental data not only validates the computational models but also provides a deeper, atomistic-level understanding of the molecule's structure and reactivity. For researchers in drug development and materials science, this synergistic approach is an invaluable tool for accelerating the discovery and design of new functional molecules.
References
-
Krishnamoorthy, P., Saliyan, V. R., & Ramaswamy, S. (2020). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis) investigation, Hirshfeld surface analysis and molecular docking study of 1-(3-Bromo-2-methoxyphenyl)ethanone. Journal of Molecular Structure, 1202, 127267. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Bromo-2-methoxyphenyl)ethanone for Laboratory Professionals
In the fast-paced environment of research and drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. 1-(3-Bromo-2-methoxyphenyl)ethanone, a valuable building block in organic synthesis, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide offers a detailed, science-backed protocol for the safe and compliant disposal of this compound, designed to protect laboratory personnel and the environment. By understanding the chemical principles behind these procedures, we can foster a culture of safety that goes beyond mere compliance.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. While a specific Safety Data Sheet (SDS) for 1-(3-Bromo-2-methoxyphenyl)ethanone is not always readily available, data from structurally similar compounds, such as 1-(3-Bromo-2-hydroxyphenyl)ethanone and 2-Bromo-4'-methoxyacetophenone, provide critical insights.
These related compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3][4] The presence of the bromine atom designates this compound as a halogenated organic, a class of chemicals that requires specific disposal considerations due to their potential for environmental persistence and the formation of hazardous byproducts like hydrogen bromide upon incomplete combustion.[5][6]
Key Hazard Information Summary:
| Hazard Classification | Description | Sources |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][4][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2][8] |
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol is designed to provide a clear, logical workflow for the disposal of 1-(3-Bromo-2-methoxyphenyl)ethanone and associated waste, ensuring safety and regulatory adherence at every stage.
Step 1: Personal Protective Equipment (PPE) – The First Line of Defense
Given the hazardous nature of the compound, the use of appropriate PPE is mandatory.[1] This is not merely a procedural step but a critical barrier protecting the researcher from exposure.
-
Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][6] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves.[9] For tasks with a higher risk of exposure, consider double-gloving. Always consult the glove manufacturer's compatibility chart.
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.[1][9]
-
Respiratory Protection: All handling of 1-(3-Bromo-2-methoxyphenyl)ethanone, including weighing and disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][2]
Step 2: Waste Segregation – The Critical Decision Point
The single most important step in the proper disposal of this compound is its correct classification and segregation. Due to the bromine atom, all waste containing 1-(3-Bromo-2-methoxyphenyl)ethanone must be categorized as halogenated organic waste .[10][11][12]
Causality: Halogenated and non-halogenated waste streams are treated differently. Halogenated waste requires incineration at specialized facilities equipped with "scrubbers" to neutralize the acidic halogenated byproducts (e.g., HBr) generated during combustion.[5] Mixing these waste streams leads to improper treatment, environmental harm, and increased disposal costs.
The following decision workflow must be strictly followed:
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A Comprehensive Guide to the Safe Handling of 1-(3-Bromo-2-methoxyphenyl)ethanone
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 1-(3-Bromo-2-methoxyphenyl)ethanone, ensuring the well-being of laboratory personnel and the integrity of your research. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Immediate Safety and Hazard Overview
1-(3-Bromo-2-methoxyphenyl)ethanone is a compound that requires careful handling due to its potential health hazards. According to its classification, it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Understanding these risks is the first step in implementing a robust safety protocol.
Hazard Identification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling 1-(3-Bromo-2-methoxyphenyl)ethanone. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 | Prevents skin contact and absorption.[3] |
| Body | Laboratory coat or chemical-resistant suit | N/A | Protects against splashes and contamination of personal clothing.[4] |
| Eyes/Face | Safety goggles with side shields or a face shield | EN 166 (EU) or NIOSH (US) | Protects eyes from splashes and airborne particles.[1][5] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or for large quantities/spills, a NIOSH-approved respirator is necessary. | NIOSH approved | Prevents inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for safety. The following steps provide a clear guide for handling 1-(3-Bromo-2-methoxyphenyl)ethanone from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[6][7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly closed when not in use.[1]
2. Weighing and Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and glassware.
-
Handle the solid material carefully to avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. During Experimental Use:
-
Always work within a fume hood.
-
Keep the container of 1-(3-Bromo-2-methoxyphenyl)ethanone closed when not actively dispensing.
-
Avoid contact with skin and eyes.[5] In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[7]
-
If Swallowed: Rinse mouth.[1] Do NOT induce vomiting.[7][8] Call a poison center or doctor if you feel unwell.[7]
Spill Response Workflow:
In the event of a spill, a calm and methodical response is essential. The following diagram illustrates the appropriate workflow.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of 1-(3-Bromo-2-methoxyphenyl)ethanone and its containers is a critical final step in its lifecycle to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]
-
Do not dispose of it down the drain.
2. Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated disposable PPE (e.g., gloves) should be collected in a sealed, labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
By integrating these safety protocols into your daily laboratory operations, you can confidently handle 1-(3-Bromo-2-methoxyphenyl)ethanone, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
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1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661. PubChem. [Link]
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Personal Protective Equipment | US EPA. [Link]
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SAFETY DATA SHEET. Fisher Scientific. [Link]
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UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

